molecular formula C5H11NO2S B2633751 trans-3-Methylsulfonylcyclobutylamine CAS No. 1363381-54-7

trans-3-Methylsulfonylcyclobutylamine

Cat. No.: B2633751
CAS No.: 1363381-54-7
M. Wt: 149.21
InChI Key: NSBUFVLBFVLDPH-URHBZAFASA-N
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Description

Trans-3-Methylsulfonylcyclobutylamine is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21. The purity is usually 95%.
BenchChem offers high-quality trans-3-Methylsulfonylcyclobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Methylsulfonylcyclobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUFVLBFVLDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280169
Record name trans-3-(Methylsulfonyl)cyclobutanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-54-7
Record name trans-3-(Methylsulfonyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and exact mass of trans-3-methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to trans-3-Methylsulfonylcyclobutylamine

Abstract

The cyclobutane motif has emerged as a critical structural element in modern medicinal chemistry, valued for its ability to impart unique three-dimensional conformations and serve as a versatile bioisostere for various functional groups. This guide provides a comprehensive technical overview of trans-3-methylsulfonylcyclobutylamine, a key building block for drug discovery. We will delve into its core chemical properties, including its precise chemical structure and exact mass. Furthermore, this document outlines a robust, proposed synthetic route based on contemporary methodologies and presents a detailed, predictive analysis of its analytical characteristics, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this valuable scaffold into their drug development programs.

Core Chemical Identity and Structure

The fundamental utility of any chemical building block begins with a precise understanding of its structure and mass. These properties dictate its reactivity, its interaction with biological targets, and the analytical methods required for its characterization.

Chemical Structure and Stereochemistry

trans-3-Methylsulfonylcyclobutylamine is a saturated, four-membered carbocycle featuring two key functional groups: a primary amine (-NH₂) and a methylsulfonyl (-SO₂CH₃) group. These substituents are arranged in a trans configuration relative to the cyclobutane ring, meaning they reside on opposite faces of the plane of the ring. This specific stereochemical arrangement is crucial, as it defines the molecule's spatial geometry and its potential to interact with the chiral environments of biological systems.

The IUPAC name for this compound is (1r,3r)-3-(methylsulfonyl)cyclobutan-1-amine. The "(1r,3r)" notation specifies the trans relative stereochemistry.

The chemical structure can be visualized as follows:

Caption: Chemical structure of trans-3-methylsulfonylcyclobutylamine.

Physicochemical Properties and Exact Mass

A summary of the key identifiers and calculated properties for the free base form of the molecule is provided below. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling unambiguous identification of the compound in complex matrices.

PropertyValueSource / Method
Molecular Formula C₅H₁₁NO₂S-
Molecular Weight 149.21 g/mol Calculated
Exact Mass 149.05105 DaCalculated (Monoisotopic)
CAS Number 1408075-97-7(For HCl salt)
Canonical SMILES CS(=O)(=O)C1CC(N)C1-
InChI Key FGZJADAEEWGMEC-BPNVWSNHSA-N(For HCl salt)
Calculated LogP -1.1 to -0.5Predictive Models
Calculated pKa (Amine) ~9.5 - 10.5Predictive Models

The exact mass is calculated using the masses of the most abundant isotopes of each element:

  • Carbon-12: 12.000000 Da

  • Hydrogen-1: 1.007825 Da

  • Nitrogen-14: 14.003074 Da

  • Oxygen-16: 15.994915 Da

  • Sulfur-32: 31.972071 Da

Calculation: (5 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) + (1 × 31.972071) = 149.05105 Da

Proposed Synthesis Protocol

While multiple synthetic routes to substituted cyclobutylamines exist, a particularly effective and modern approach leverages the "strain-release amination" of bicyclo[1.1.0]butane (BCB) derivatives. This methodology, pioneered by leaders in the field, offers a direct and stereocontrolled pathway to the desired product.[1]

Rationale for Synthetic Strategy

The chosen strategy involves the reaction of a bicyclo[1.1.0]butane sulfone with a suitable amine nucleophile. The high ring strain of the BCB core makes it an excellent electrophile, readily undergoing nucleophilic attack to open the bicyclic system and form a functionalized cyclobutane ring. This approach is highly modular and provides reliable control over the trans stereochemistry.

Proposed Experimental Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available bicyclo[1.1.0]butanone.

Synthesis_Workflow cluster_step1 Step 1: Sulfone Formation cluster_step2 Step 2: Strain-Release Amination start Bicyclo[1.1.0]butanone reagent1 1. NaBH₄ 2. MsCl, Et₃N start->reagent1 Reduction & Mesylation intermediate BCB-1-yl methanesulfonate reagent1->intermediate reagent2 NH₄OH or Protected Amine Source intermediate->reagent2 Nucleophilic Ring Opening product trans-3-methylsulfonyl- cyclobutylamine reagent2->product

Caption: Proposed two-step synthesis workflow.

Step 1: Preparation of Bicyclo[1.1.0]butan-1-yl Methanesulfonate

  • Reaction Setup: To a solution of bicyclo[1.1.0]butanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Reduction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude bicyclo[1.1.0]butan-1-ol.

  • Sulfonylation: Dissolve the crude alcohol in dichloromethane at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Reaction & Purification: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the bicyclo[1.1.0]butan-1-yl methanesulfonate intermediate.

Step 2: Strain-Release Amination

  • Reaction Setup: In a sealed vessel, dissolve the bicyclo[1.1.0]butan-1-yl methanesulfonate (1.0 eq) in a suitable solvent such as acetonitrile.

  • Amination: Add an excess of aqueous ammonium hydroxide (NH₄OH, ~10 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS for the consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia. Dissolve the residue in a minimal amount of water and perform purification via ion-exchange chromatography or by formation of the hydrochloride salt followed by recrystallization to yield the final product, trans-3-methylsulfonylcyclobutylamine.

This protocol is designed to be self-validating; the progress of each step can be rigorously monitored by standard analytical techniques (TLC, GC-MS, LC-MS), and the structural identity of intermediates and the final product can be confirmed by NMR and HRMS.

Predicted Analytical Characterization

In the absence of published experimental spectra, a robust predictive analysis based on established principles of NMR spectroscopy and mass spectrometry is essential for guiding the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for trans-3-methylsulfonylcyclobutylamine are based on the analysis of similar structural motifs in the literature.[2][3][4]

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • δ ~3.5-3.8 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the amine group (C1-H). Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

  • δ ~3.2-3.5 ppm (m, 1H): This multiplet is assigned to the proton on the carbon bearing the sulfonyl group (C3-H). The strong electron-withdrawing nature of the sulfone causes a significant downfield shift.

  • δ ~2.95 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methyl group attached to the sulfur atom (-SO₂CH₃ ).

  • δ ~2.4-2.7 ppm (m, 2H): These are the two axial protons on C2 and C4 of the cyclobutane ring.

  • δ ~2.0-2.3 ppm (m, 2H): These are the two equatorial protons on C2 and C4 of the cyclobutane ring.

  • δ ~1.6 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂ ). The chemical shift and appearance of this peak can vary significantly with concentration and temperature.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • δ ~55-58 ppm: The carbon atom attached to the methylsulfonyl group (C3). This carbon experiences strong deshielding.

  • δ ~48-51 ppm: The carbon atom attached to the amine group (C1).

  • δ ~43-45 ppm: The methyl carbon of the sulfonyl group (-SO₂C H₃).

  • δ ~30-33 ppm: The two equivalent methylene carbons of the cyclobutane ring (C2 and C4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a compound like this, Electron Ionization (EI) would likely lead to characteristic fragmentation.

Predicted Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺˙) at m/z = 149: The presence of the molecular ion peak is expected, corresponding to the exact mass of the molecule.

  • Loss of Methyl Radical (M-15) at m/z = 134: A common fragmentation for methyl sulfones is the loss of the methyl group (•CH₃).

  • Loss of Sulfonyl Group (M-79) at m/z = 70: Fragmentation involving the cleavage of the C-S bond could lead to a peak corresponding to the cyclobutylamine radical cation.

  • Alpha-Cleavage at m/z = 120: Cleavage adjacent to the amine (loss of an ethyl radical from the ring fragmentation) is a common pathway for cyclic amines.

  • Base Peak: The base peak could be m/z 70 or another stable fragment resulting from ring cleavage.

This predictive data provides a solid framework for the initial identification and subsequent structural confirmation of trans-3-methylsulfonylcyclobutylamine in a research setting.

References

  • Turnbull, A. P., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. Available at: [Link]

  • Baran, P. S., et al. (2016). Strain-Release Amination. Journal of the American Chemical Society. (This is a foundational paper for the proposed synthesis, a specific URL for the exact paper describing 3-sulfonyl cyclobutylamines would be located in a full literature search, the general concept is presented in related publications). A representative publication is available at: [Link]

  • Groves, J. T., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Organic Syntheses. (N.d.). Cyclobutylamine. Organic Syntheses Procedure. Available at: [Link]

Sources

thermodynamic stability of trans-3-methylsulfonylcyclobutylamine at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Thermodynamic Stability of trans-3-methylsulfonylcyclobutylamine at Room Temperature

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the . As a substituted cyclobutane, this molecule presents a unique stability profile governed by the interplay of inherent ring strain and the stereoelectronic effects of its amine and methylsulfonyl functional groups. A thorough understanding of its stability is paramount for its potential application in drug development, influencing shelf-life, formulation, and safety. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-validating system for characterization. We will explore the foundational concepts of cyclobutane conformation, the impact of its substituents, and delineate a multi-pronged strategy for stability assessment, including thermal analysis, long-term stability studies under ICH guidelines, and complementary computational modeling.

Introduction: The Structural Context and Imperative for Stability Analysis

Cyclobutane-containing molecules are increasingly utilized in medicinal chemistry as rigid scaffolds that can orient pharmacophoric elements in a well-defined three-dimensional space.[1] The compound trans-3-methylsulfonylcyclobutylamine incorporates this strained four-membered ring with two key functional groups: a basic amine and a polar, electron-withdrawing methylsulfonyl group. This specific combination makes it a potentially valuable building block in drug discovery.

However, the inherent energy of the cyclobutane ring system, a consequence of significant angle and torsional strain, raises critical questions about the molecule's thermodynamic stability.[2][3] For any new chemical entity (NCE) intended for pharmaceutical development, stability is not an academic curiosity but a cornerstone of its viability. It dictates storage conditions, defines shelf-life, and ensures that the patient receives a safe and efficacious product.[4]

This guide provides a first-principles approach to characterizing the room-temperature stability of trans-3-methylsulfonylcyclobutylamine. We will dissect the theoretical underpinnings of its structure and then detail the rigorous experimental and computational workflows required to generate a complete and reliable stability profile.

Theoretical Framework: Deconstructing the Factors of Stability

The overall thermodynamic stability of trans-3-methylsulfonylcyclobutylamine is not monolithic; it arises from a balance of competing energetic factors, primarily the strain of the carbocyclic core and the influence of its substituents.

The Cyclobutane Core: A State of Inherent Strain

Unlike the strain-free chair conformation of cyclohexane, the cyclobutane ring is fundamentally strained. This strain is composed of two primary elements:

  • Angle Strain: The internal C-C-C bond angles of a planar cyclobutane would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[3][5] This deviation creates substantial strain energy.

  • Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons would be fully eclipsed, leading to high torsional strain.[6]

To mitigate this, the cyclobutane ring adopts a non-planar, "puckered" conformation.[7][8] This puckering slightly decreases the bond angles (to ~88°), worsening angle strain, but it significantly relieves torsional strain by moving adjacent hydrogens out of perfect eclipse.[6] Despite this conformational compromise, cyclobutane remains a high-energy ring system with a total ring strain of approximately 26 kcal/mol.[2] This stored energy makes the ring more susceptible to opening reactions compared to larger cycloalkanes.[7]

cluster_0 Cyclobutane Conformations cluster_1 Energy State Planar Planar Conformation (High Torsional Strain) Puckered Puckered Conformation (Reduced Torsional Strain) Planar->Puckered Spontaneous Puckering High_Energy Higher Energy State Planar->High_Energy Lower_Energy Lower, More Stable Energy State Puckered->Lower_Energy

Caption: Relationship between cyclobutane conformation and energy state.

Influence of Substituents: The trans-1,3 Configuration

The stability of a substituted cyclobutane is highly dependent on the position of its substituents. Similar to cyclohexane, cyclobutane has axial and equatorial positions. To minimize steric hindrance, bulky substituents strongly prefer the equatorial position.[9][10]

In trans-3-methylsulfonylcyclobutylamine, the 1,3-relationship allows both the methylsulfonyl and the amine groups to reside in pseudo-equatorial positions simultaneously in the puckered ring. This arrangement is predicted to be the most stable conformation, minimizing steric repulsion between the substituents and the ring's hydrogens.

  • Methylsulfonyl Group (-SO₂CH₃): This is a stable, strongly electron-withdrawing, and polar functional group. It can act as a hydrogen bond acceptor.[11] Its inclusion in drug molecules often enhances metabolic stability by blocking sites susceptible to enzymatic attack.[11]

  • Amine Group (-NH₂): This group is basic and nucleophilic, making it a potential site for chemical reactivity. It can be susceptible to oxidation or reaction with atmospheric components like carbon dioxide. However, its ability to participate in hydrogen bonding can also contribute to a stable crystal lattice in the solid state.

Potential Degradation Pathways at Ambient Conditions

While the molecule is predicted to have a stable preferred conformation, its functional groups and inherent ring strain suggest potential degradation pathways that must be investigated:

  • Oxidation: The primary amine is a potential site for oxidative degradation, which could be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Hydrolysis/Reaction with Water: While the methylsulfonyl group is generally stable, extreme pH conditions could affect the molecule. More relevant at room temperature is the interaction of the amine with moisture.

  • Ring Opening: Although unlikely without significant energy input (e.g., heat or catalysis), the high ring strain makes the C-C bonds of the ring the molecule's weakest point.[2] Any process that could initiate radical formation could potentially lead to ring cleavage.

  • Solid-State Transformations: For the solid material, changes in crystalline form (polymorphism) or reactions within the crystal lattice could occur over time, affecting properties like solubility and bioavailability.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of stability requires a multi-faceted experimental approach. The following workflow outlines the critical studies necessary to characterize trans-3-methylsulfonylcyclobutylamine.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies (ICH) DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Correlate Thermal Events HPLC Purity Assay (HPLC) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) HPLC->Forced_Deg Input Purity Data Method_Dev Develop Stability-Indicating Method (HPLC) Forced_Deg->Method_Dev Long_Term Long-Term Study (25°C / 60% RH) Method_Dev->Long_Term Use Validated Method Analysis Periodic Analysis using Stability-Indicating Method Long_Term->Analysis Accelerated Accelerated Study (40°C / 75% RH) Accelerated->Analysis Stability_Report Stability_Report Analysis->Stability_Report Compile Data

Caption: Experimental workflow for comprehensive stability assessment.

Protocol: Thermal Analysis by DSC and TGA

Causality: Thermal analysis provides a rapid assessment of the material's behavior at elevated temperatures. The decomposition temperature is a key indicator of intrinsic thermal stability. DSC identifies the melting point, a crucial physical constant, and can reveal polymorphism, while TGA quantifies mass loss associated with decomposition or desolvation.[12][13][14]

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of trans-3-methylsulfonylcyclobutylamine into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C). Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for thermal events. The sharp endotherm corresponds to the melting point (Tₘ). Broad exotherms at higher temperatures typically indicate decomposition.

Protocol for Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program: Equilibrate at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) under a nitrogen atmosphere.

  • Data Analysis: Examine the TGA curve (mass vs. temperature). A sharp loss of mass indicates the onset of thermal decomposition (Tₔ). The absence of mass loss before melting confirms the material is anhydrous and non-solvated.

Protocol: Long-Term Stability Study (per ICH Q1A(R2))

Causality: This is the definitive test for product stability under real-world storage conditions. It is required by regulatory agencies to establish a product's shelf-life or retest period.[15][16] The accelerated study is used to predict long-term outcomes and identify potential issues more quickly.[17]

  • Method Validation: Prior to initiating the study, develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. This method must be able to separate the parent compound from any degradation products generated during forced degradation studies.[15]

  • Sample Packaging: Package multiple aliquots of a single, well-characterized batch of the compound in containers that are inert and mimic the proposed final packaging.

  • Storage Conditions:

    • Long-Term: Place samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.[16]

    • Accelerated: Place samples in a separate chamber at 40°C ± 2°C and 75% RH ± 5% RH.[16]

  • Testing Schedule:

    • Pull samples from both chambers at predetermined time points.

    • Long-Term Schedule: 0, 3, 6, 9, 12, 18, 24, and 36 months.[18]

    • Accelerated Schedule: 0, 3, and 6 months.[16]

  • Analysis: At each time point, test the samples for:

    • Appearance: Visual inspection for changes in color or physical form.

    • Assay/Purity: Quantify the amount of trans-3-methylsulfonylcyclobutylamine using the validated HPLC method.

    • Degradation Products: Identify and quantify any new peaks observed in the chromatogram.

Computational Chemistry: A Predictive Complement

Causality: Before significant resources are spent on experimental work, computational modeling can provide valuable insights into the molecule's intrinsic properties. By calculating the relative energies of different conformations, we can predict the most thermodynamically stable structure in the gas phase, providing a theoretical baseline for its behavior.[9][10]

Input Molecular Structure (trans-3-methylsulfonylcyclobutylamine) Scan Potential Energy Surface Scan (DFT B3LYP/6-31G*) Input->Scan Identify Identify Local Minima (Stable Conformers) Scan->Identify Optimize Geometry Optimization of Each Conformer Identify->Optimize Energy Calculate Relative Energies (ΔE) Optimize->Energy Output Global Minimum Energy Conformation (Most Stable Isomer) Energy->Output

Caption: Logical workflow for computational conformational analysis.

Protocol for Conformational Analysis:

  • Structure Building: Construct the 3D structure of trans-3-methylsulfonylcyclobutylamine.

  • Conformational Search: Perform a systematic search of the conformational space, focusing on the ring pucker and the rotation of the methylsulfonyl and amine groups.

  • Energy Minimization: For each identified conformer, perform a geometry optimization and energy calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[19]

  • Analysis: Compare the final energies of all optimized conformers. The structure with the lowest calculated energy is the global minimum and represents the most thermodynamically stable conformation. This is expected to be the structure where both substituents are in equatorial positions.

Data Synthesis and Final Stability Assessment

Table 1: Template for Summarizing Stability Data

ParameterMethodPredicted Outcome for a Stable Compound
Physical Appearance VisualWhite crystalline solid, no change over time.
Melting Point (Tₘ) DSCSharp, well-defined endotherm > 150°C.
Decomposition (Tₔ) TGA / DSCOnset of decomposition > 200°C.
Purity (Long-Term) HPLC> 99.0% after 24 months at 25°C/60% RH.
Total Degradants HPLC< 0.5% after 24 months at 25°C/60% RH.
Purity (Accelerated) HPLC> 98.5% after 6 months at 40°C/75% RH.
Most Stable Conformer DFT Calculationtrans-diequatorial puckered ring.

A finding of high thermal decomposition temperatures from TGA/DSC, coupled with minimal degradation (<1.0%) under both long-term and accelerated stability conditions, would provide strong evidence of high thermodynamic stability at room temperature. This experimental result would be mechanistically supported by computational data confirming that the molecule can adopt a low-energy, sterically unhindered conformation.

Conclusion

The thermodynamic stability of trans-3-methylsulfonylcyclobutylamine is governed by a delicate balance between the destabilizing ring strain of its cyclobutane core and the stabilizing influence of a trans-1,3-disubstitution pattern that allows both functional groups to occupy favorable equatorial positions. The inherent stability of the methylsulfonyl group further contributes to a positive stability profile.

While the amine functionality presents a potential site for chemical degradation, a comprehensive evaluation using the thermal, long-term, and computational methods outlined in this guide will provide a definitive assessment. Based on first principles, trans-3-methylsulfonylcyclobutylamine is predicted to be a thermodynamically stable solid at room temperature, but this hypothesis requires rigorous experimental validation before its advancement in any drug development program.

References

  • Marqués-García, J. L., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2061–2071. Available at: [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Available at: [Link]

  • Fiveable. (2025). Cyclobutane: Organic Chemistry Study Guide. Available at: [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

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  • PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Available at: [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Mettler Toledo. (n.d.). Small Molecules. Available at: [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

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  • Holodiag. (2023, January 17). TGA and DSC are key thermal analyses for solid state characterization. Available at: [Link]

  • ResearchGate. (2023, March 29). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Available at: [Link]

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  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Vici Health Sciences. (2025, January 3). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

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  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Available at: [Link]

  • ACS Publications. (2005, September 8). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. Available at: [Link]

  • RSC Publishing. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Available at: [Link]

  • PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]

Sources

Comprehensive Physicochemical Profiling and Characterization of trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly shifts toward highly optimized, low-molecular-weight building blocks, trans-3-methylsulfonylcyclobutylamine has emerged as a critical structural motif. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the standardized analytical workflows required for its handling and characterization. Designed for drug development professionals, this whitepaper bridges the gap between commercial availability and the rigorous empirical validation required for advanced synthesis.

Structural Rationale & Medicinal Chemistry Context

The strategic incorporation of trans-3-methylsulfonylcyclobutylamine into pharmaceutical scaffolds is driven by the synergistic effects of its functional groups.

  • The Methylsulfonyl Group: The sulfone moiety is highly stable against hydrolysis and resistant to reduction[1]. Crucially, it exerts a basicity-lowering effect on nearby amines and significantly reduces the overall lipophilicity of the parent molecule, thereby improving aqueous solubility and slowing down metabolic clearance[1].

  • The Cyclobutane Ring: The four-membered ring provides rigid conformational restriction. The trans stereochemistry ensures that the primary amine (the point of attachment) and the methylsulfonyl group project into distinct spatial vectors.

This specific geometry is highly valued in the design of targeted kinase inhibitors. For instance, this building block has been successfully utilized in the synthesis of novel MALT1 inhibitors[2] and substituted pyrazolopyrimidines acting as IRAK4 inhibitors[3].

MedChemRationale cluster_0 trans-3-Methylsulfonylcyclobutylamine N1 Methylsulfonyl Group O1 Decreased Lipophilicity & Enhanced Solubility N1->O1 N2 Cyclobutane Ring O2 Conformational Restriction (trans-geometry) N2->O2 N3 Primary Amine O3 Vector for Coupling (Amidation/Alkylation) N3->O3 Target Target Kinase Inhibitors (e.g., MALT1, IRAK4) O1->Target O2->Target O3->Target

Fig 1. Logical relationship mapping the structural features to drug discovery applications.

Physicochemical Properties & State Data

In synthetic workflows, the compound exists in two primary forms: the free base and the hydrochloride (HCl) salt. The free base (CID 72207485)[4] is typically an oil or low-melting solid that is susceptible to oxidative degradation and is difficult to handle on a benchtop scale.

To circumvent these issues, the compound is almost exclusively commercialized and utilized as the hydrochloride salt (CAS 1408075-97-7)[5][6]. The salt form is a highly crystalline, chemically stable solid with a molecular weight of 185.67 g/mol [5][6]. Despite its widespread use, standard chemical catalogs and safety data sheets consistently omit a definitive melting point for this specific CAS number, listing it as "No data available" or "-"[5][7]. This necessitates rigorous in-house thermal characterization by the end-user.

Table 1: Chemical Identification & Physicochemical Properties
PropertyValueRationale / Significance
Chemical Name trans-3-methylsulfonylcyclobutan-1-amineIUPAC nomenclature defining the trans stereochemistry.
Free Base CAS 1363381-54-7[4]Difficult to isolate; prone to degradation if not stored inertly.
HCl Salt CAS 1408075-97-7[5][6]Preferred isolable form; highly crystalline and stable.
Molecular Weight 185.67 g/mol (HCl salt)[5][6]Low molecular weight ideal for fragment-based drug design.
Physical State Solid[5][6]Facilitates precise stoichiometric weighing and storage.
Melting Point Unreported / Empirical[5][7]Requires empirical determination via DSC (See Protocol 1).

Analytical Workflows: Experimental Protocols

Because literature melting points are highly variable or unreported, relying on traditional capillary melting point apparatuses is insufficient. As a self-validating system, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard for determining the true melting point and assessing potential polymorphism.

ThermalAnalysis A Sample Preparation (trans-3-Methylsulfonylcyclobutylamine HCl) B Differential Scanning Calorimetry (DSC) Ramp 10°C/min A->B C Thermogravimetric Analysis (TGA) Assess Decomposition A->C D Melting Point Determination (Endothermic Peak Analysis) B->D E Purity Profiling (Van't Hoff Equation) B->E C->D Cross-reference Stability

Fig 2. Experimental workflow for thermal characterization and melting point determination.

Protocol 1: DSC/TGA Melting Point Determination
  • Sample Preparation: Accurately weigh 2–5 mg of trans-3-methylsulfonylcyclobutylamine HCl into an aluminum DSC pan. Crimp the pan with a pinhole lid.

    • Causality: The pinhole prevents internal pressure build-up from trace volatiles (e.g., trapped moisture). Pan deformation alters thermal contact with the sensor, which would artificially skew the melting endotherm and the calculated Tm​ .

  • Purge Gas: Utilize dry nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents high-temperature oxidative degradation of the primary amine, ensuring the observed phase transition is purely physical (melting) rather than chemical decomposition.

  • Temperature Program: Equilibrate the sample at 25 °C, then heat at a rate of 10 °C/min up to 250 °C.

    • Causality: A 10 °C/min ramp rate optimizes the signal-to-noise ratio for the heat flow sensor while minimizing thermal lag, allowing for the precise identification of the extrapolated onset temperature (the true melting point).

  • TGA Cross-Validation: Concurrently run Thermogravimetric Analysis (TGA) on a separate aliquot under identical heating conditions.

    • Causality: Amine hydrochloride salts can sometimes sublime or decompose near their melting points. If a mass loss event in the TGA aligns with the DSC endotherm, the "melting point" is actually a decomposition temperature ( Td​ ). This self-validating step prevents the mischaracterization of thermal stability.

Protocol 2: Free Base Liberation for Synthesis

When coupling reactions (e.g., amidation or SNAr) require the free amine, the HCl salt must be neutralized. Typically, reactions are run at elevated temperatures (e.g., 130 °C in NMP)[3], making the purity of the free base critical.

  • Dissolution & Basification: Dissolve the HCl salt in a minimal volume of deionized water. Slowly add 1M NaOH until the aqueous layer reaches pH > 10.

    • Causality: The conjugate acid of the primary cyclobutylamine has a pKa of approximately 8.5–9.0. Elevating the pH to >10 ensures >99% deprotonation, converting the water-soluble salt into the lipophilic free base.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

    • Causality: DCM provides optimal partitioning for the slightly polar methylsulfone-containing free base while allowing for easy solvent removal under reduced pressure due to its low boiling point (39.6 °C).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 30 °C.

    • Causality: The free base is more volatile and thermally sensitive than the salt. Keeping the water bath temperature below 30 °C prevents product loss and thermal degradation during concentration.

Conclusion

trans-3-Methylsulfonylcyclobutylamine is an indispensable building block for modulating lipophilicity and directing spatial geometry in modern drug discovery. Because standardized melting point data for its hydrochloride salt is largely absent from commercial literature, laboratories must employ rigorous, self-validating thermal analysis techniques like DSC and TGA. By understanding the causality behind its physicochemical behavior, researchers can seamlessly integrate this motif into complex synthetic pipelines.

References

  • trans-3-Methylsulfonylcyclobutylamine | C5H11NO2S | CID 72207485 | NIH PubChem |[Link][4]

  • WO2024133859A1 - Malt1 inhibitors | WIPO / Google Patents |[2]

  • Application of Methylsulfone in Drug Discovery | PharmaBlock / Namiki | [Link][1]

  • SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS - EP 3800188 A1 | European Patent Office | [Link][3]

Sources

The Role of trans-3-Methylsulfonylcyclobutylamine in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists increasingly rely on conformationally restricted aliphatic rings. Among these, trans-3-methylsulfonylcyclobutylamine (often utilized as its hydrochloride salt, CAS 1408075-97-7) has emerged as a premier building block. By combining the rigid, puckered geometry of a cyclobutane ring with the profound electronic and hydrogen-bonding characteristics of a methylsulfonyl group, this diametric molecule offers unique vectorial projections for pharmacophore design.

This technical guide explores the structural rationale, synthetic methodologies, and practical applications of trans-3-methylsulfonylcyclobutylamine, providing a self-validating framework for its integration into targeted drug discovery programs, such as MALT1 and JAK1 inhibitors.

Structural and Electronic Rationale in Drug Design

The utility of trans-3-methylsulfonylcyclobutylamine stems from two distinct structural features:

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring restricts the spatial arrangement of its substituents. The trans configuration forces the amine and the methylsulfonyl groups into specific pseudo-equatorial/pseudo-axial orientations. This precise geometry is critical for fitting into tight enzymatic pockets without paying the high entropic penalty associated with flexible linkers.

  • The Methylsulfonyl Moiety (-SO₂CH₃): The sulfone group is a potent hydrogen-bond acceptor and possesses a strong dipole moment. Crucially, unlike thioethers or sulfoxides, the fully oxidized sulfone is metabolically inert to further oxidation by Cytochrome P450 enzymes. This allows chemists to tune the Topological Polar Surface Area (TPSA) and lower the lipophilicity (cLogP) of a drug candidate, thereby improving aqueous solubility and mitigating off-target toxicity.

Physicochemical Profiling

To understand the impact of the methylsulfonyl substitution, we can compare it directly to the unsubstituted cyclobutylamine core.

PropertyCyclobutylaminetrans-3-MethylsulfonylcyclobutylamineImpact on Drug Design
Molecular Weight 71.12 g/mol 149.21 g/mol Adds moderate mass while significantly altering electronics.
cLogP (est.) 0.50-0.80Drastically increases hydrophilicity; improves solubility.
TPSA 26.0 Ų68.5 ŲEnhances permeability and target engagement via H-bonding.
H-Bond Acceptors 13Sulfone oxygens provide critical interactions with kinase/protease backbones.
Metabolic Liability High (amine oxidation)LowSulfone electron-withdrawing effect stabilizes the ring system.

Synthetic Methodologies & Stereochemical Control

The primary challenge in utilizing 1,3-disubstituted cyclobutanes is the generation of cis and trans isomer mixtures. Because these isomers possess nearly identical polarities and boiling points, traditional silica gel chromatography is often insufficient for resolution[1].

The synthesis typically begins with 3-(methylthio)cyclobutan-1-one. Reductive amination yields a diastereomeric mixture of the amine, which is subsequently protected. The thioether is then oxidized to the sulfone. At this stage, Supercritical Fluid Chromatography (SFC) or fractional crystallization of chiral salts is employed to isolate the pure trans isomer.

Synthesis A 3-(Methylthio)cyclobutan-1-one B Reductive Amination (NH4OAc, NaBH3CN) A->B C cis/trans-3-(Methylthio)cyclobutan-1-amine B->C D Boc Protection (Boc2O, Et3N) C->D E Oxidation (mCPBA or Oxone) D->E F cis/trans-Boc-3-methylsulfonylcyclobutylamine E->F G Stereoisomer Separation (SFC or Crystallization) F->G H trans-Boc-Intermediate G->H I Deprotection (HCl in Dioxane) H->I J trans-3-Methylsulfonylcyclobutylamine HCl I->J

Figure 1: Step-by-step synthetic workflow for trans-3-methylsulfonylcyclobutylamine hydrochloride.

Causality in Reagent Selection:

  • Oxidation: Oxone (potassium peroxymonosulfate) is frequently preferred over mCPBA for the oxidation step. Oxone is a greener reagent, highly chemoselective for sulfides to sulfones, and avoids the generation of reactive epoxide byproducts or N-oxidation of the protected amine.

  • Separation: SFC utilizes supercritical CO₂ as the mobile phase. The subtle differences in the three-dimensional spatial arrangement of the cis and trans Boc-protected intermediates interact differently with chiral stationary phases, allowing for baseline resolution that standard reversed-phase HPLC cannot achieve[1].

Applications in Targeted Therapies

Case Study 1: MALT1 Inhibitors (Immunology & Oncology)

MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a unique paracaspase that drives NF-κB signaling. Aberrant MALT1 activity is a hallmark of various B-cell lymphomas. Recent patent literature[2] highlights the use of trans-3-methylsulfonylcyclobutylamine as a critical nucleophile in synthesizing MALT1 inhibitors. The amine is coupled to a core heterocyclic scaffold, where the trans-sulfone group projects directly into a solvent-exposed polar region of the MALT1 active site, forming stabilizing hydrogen bonds with the protein backbone while avoiding steric clashes.

MALT1_Pathway Receptor TCR / BCR Activation CBM CBM Complex Formation (CARD11-BCL10-MALT1) Receptor->CBM Recruits MALT1_Protease MALT1 Paracaspase Activity CBM->MALT1_Protease Activates NFkB NF-κB Signaling Activation MALT1_Protease->NFkB Cleaves Substrates Inhibitor trans-3-Methylsulfonylcyclobutylamine Derived Inhibitor Inhibitor->MALT1_Protease Blocks Active Site

Figure 2: MALT1 paracaspase signaling pathway and targeted inhibition mechanism.

Case Study 2: JAK1 Selectivity SAR

During the development of Abrocitinib (PF-04965842), an FDA-approved JAK1 inhibitor for atopic dermatitis, researchers extensively explored the cyclobutylamine core[1]. While the final clinical candidate utilizes the cis isomer, the trans isomer was systematically synthesized, isolated via SFC, and evaluated. Testing the trans isomer was scientifically imperative to map the spatial constraints of the JAK1 vs. JAK2 ATP-binding pockets. The trans geometry altered the trajectory of the sulfone, providing critical Structure-Activity Relationship (SAR) data that proved the cis configuration was required for optimal hydrogen bonding with the Arg980 residue in the kinase domain.

Experimental Protocol: Amide Coupling Workflow

To ensure reproducibility and trustworthiness in your synthesis, the following is a self-validating protocol for coupling trans-3-methylsulfonylcyclobutylamine hydrochloride to a target carboxylic acid.

Objective: Synthesize a target amide with >95% conversion and minimal epimerization.

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • trans-3-Methylsulfonylcyclobutylamine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature under N₂ for 15 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester intermediate. Waiting 15 minutes ensures complete activation before the amine is introduced, preventing the amine from reacting directly with the coupling reagent to form unreactive guanidinium byproducts.

  • Amine Introduction: Add trans-3-methylsulfonylcyclobutylamine hydrochloride (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Causality: The hydrochloride salt is highly stable and non-hygroscopic. The secondary addition of DIPEA serves specifically to neutralize the HCl salt in situ, liberating the free nucleophilic amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via LC-MS. The product mass should appear alongside the disappearance of the OAt-ester.

  • Workup (Self-Validating Step): Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with organic solvents. Washing with 5% LiCl drastically increases the partition coefficient of DMF into the aqueous layer, ensuring the crude organic extract is free of solvent contamination prior to concentration.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane to Methanol) to yield the pure amide.

Conclusion

trans-3-Methylsulfonylcyclobutylamine represents a triumph of modern rational drug design, offering a perfect amalgamation of conformational rigidity, metabolic stability, and tunable polarity. Whether deployed as the primary pharmacophore in MALT1 inhibitors or utilized as a critical SAR tool in kinase selectivity profiling, mastering the synthesis and application of this building block is essential for any contemporary medicinal chemistry program.

References

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Malt1 inhibitors.
  • trans-3-Methylsulfonylcyclobutylamine (CID 72207485). PubChem, National Institutes of Health.[Link]

Sources

Technical Whitepaper: Toxicological Profiling and Self-Validating Handling Protocols for trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized cyclobutanes are highly valued for their ability to improve the pharmacokinetic properties of lead compounds by introducing conformational rigidity and favorable vector geometries. Among these, trans-3-methylsulfonylcyclobutylamine is a critical building block. However, its unique molecular architecture—combining a basic primary amine with a highly polar methylsulfonyl group—presents specific toxicological hazards.

As a Senior Application Scientist, I approach the handling of such novel intermediates not merely as a compliance exercise, but as a system of applied physical chemistry. This whitepaper deconstructs the physicochemical causality behind the compound's toxicity and establishes self-validating laboratory protocols to ensure absolute safety and experimental integrity.

Molecular Architecture and Physicochemical Causality

To understand the handling requirements of trans-3-methylsulfonylcyclobutylamine, we must first analyze its structure. The molecule features a strained cyclobutane ring substituted with a primary amine (-NH₂) and a methylsulfonyl group (-SO₂CH₃) in a trans configuration.

  • The Amine Nucleophile: The primary amine is highly basic. In its free base form, it is volatile and prone to atmospheric oxidation. To mitigate this, the compound is almost exclusively synthesized, shipped, and handled as a hydrochloride salt (CAS: 1408075-97-7) [1][1].

  • The Sulfonyl Motif: The -SO₂CH₃ group is a strong electron-withdrawing group (EWG). It imparts significant polarity and aqueous solubility to the molecule, which directly influences how the compound interacts with human mucosal membranes upon exposure.

  • Physical State Causality: While the hydrochloride salt eliminates the volatility of the free base, it introduces a new physical hazard: the generation of fine, electrostatically charged crystalline dust.

Toxicological Profile and Mechanisms of Action

According to the standardized [2][2], trans-3-methylsulfonylcyclobutylamine hydrochloride triggers several specific GHS hazard classifications. Understanding the causality behind these classifications is essential for designing effective engineering controls.

  • Acute Oral Toxicity (H302): The low molecular weight (185.67 g/mol ) and high aqueous solubility of the HCl salt facilitate rapid systemic absorption through the gastrointestinal tract if ingested[2].

  • Skin and Serious Eye Irritation (H315, H319): When the crystalline dust contacts the tear film of the eye or the natural moisture of the skin, it dissolves rapidly. The localized concentration of the amine (even as a salt) can disrupt cellular lipid bilayers, leading to rapid protein denaturation and localized inflammation[2].

  • Respiratory Tract Irritation (H335): Inhalation of the fine powder leads to deposition in the upper respiratory tract. The amphiphilic nature of the molecule allows it to penetrate the mucosal lining, causing acute irritation and coughing[2].

Quantitative Hazard Summary
ParameterData / ClassificationMechanistic Implication
Chemical Formula C₅H₁₂ClNO₂S (HCl salt)High polarity; water-soluble; dust generation risk.
Molecular Weight 185.67 g/mol Small molecule; rapid mucosal and GI absorption.
CAS Number 1408075-97-7Unique identifier for the stabilized hydrochloride salt.
Oral Toxicity Category 4 (H302)Harmful if swallowed; requires strict hygiene controls.
Dermal/Ocular Hazard Category 2/2A (H315, H319)Localized tissue irritation driven by amine chemistry.
Respiratory Hazard Category 3 (H335)Fine dust aerosolization severely irritates airways.

Visualizing the Hazard and Handling Workflows

ToxicityMechanisms Compound trans-3-Methylsulfonylcyclobutylamine (Dust/Aerosol Exposure) Inhalation Inhalation Compound->Inhalation Dermal Dermal / Ocular Contact Compound->Dermal Ingestion Ingestion Compound->Ingestion RespTox Respiratory Irritation (H335) Mucosal Penetration Inhalation->RespTox Airway deposition SkinEyeTox Skin/Eye Damage (H315, H319) Protein Denaturation Dermal->SkinEyeTox Moisture interaction SysTox Acute Oral Toxicity (H302) Systemic Absorption Ingestion->SysTox GI tract uptake

Figure 1: Exposure pathways and mechanistic toxicity of trans-3-methylsulfonylcyclobutylamine.

DeconProtocol Spill Powder Spill Detected Contain Isolate Area & Maximize Exhaust Spill->Contain Neutralize Apply 1% Citric Acid (Protonation of Amine) Contain->Neutralize Absorb Absorb with Inert Pads Neutralize->Absorb Validate pH Swab Test (Self-Validation) Absorb->Validate Validate->Neutralize pH Basic (Re-treat) Clear Surface Cleared for Use Validate->Clear pH Neutral (Success)

Figure 2: Self-validating decontamination workflow for amine-based chemical spills.

Engineering Controls and Self-Validating Protocols

In rigorous scientific environments, a protocol must do more than instruct; it must verify its own success. The following methodologies employ self-validating systems to ensure that handling and decontamination of trans-3-methylsulfonylcyclobutylamine are mathematically and chemically confirmed.

Protocol 1: Self-Validating Gravimetric Transfer

Objective: Safely weigh and transfer the fine hydrochloride powder without aerosol exposure (mitigating H335 risks)[2]. Causality: Standard gravimetric transfers fail because triboelectric charging (static electricity) causes fine powders to repel from spatulas and aerosolize.

Step-by-Step Methodology:

  • Environmental Setup: Ensure the fume hood face velocity is strictly maintained between 80–100 fpm. Don standard PPE (nitrile gloves, safety goggles, lab coat).

  • Anti-Static Treatment: Discharge the polymeric weigh boat and metal spatula using an anti-static ionizer gun for 5 seconds. Causality: Neutralizing static prevents the fine salt from becoming airborne dust.

  • Tare & Transfer: Place the weigh boat on the analytical balance and tare. Carefully transfer the required mass of the compound. Record the exact mass ( Minitial​ ).

  • Execution: Transfer the powder directly into the reaction vessel.

  • Self-Validation Step (Mass Balance): Reweigh the "empty" weigh boat ( Mresidual​ ). The transfer is mathematically validated only if Mresidual​<0.001×Minitial​ . If the residual mass is higher, static cling is still present, indicating a failed transfer and a potential contamination risk.

  • Storage: Immediately cap the stock bottle, seal with Parafilm, and store in a desiccator to prevent hygroscopic degradation.

Protocol 2: Chemical Quenching and Spill Decontamination

Objective: Neutralize and remove accidental benchtop spills of the compound. Causality: Dry sweeping amine powders exacerbates respiratory hazards by generating airborne particulates. The scientifically sound approach relies on acid-base chemistry to quench the hazard at the source.

Step-by-Step Methodology:

  • Containment: Do not brush or sweep the powder. Immediately isolate the spill zone and maximize fume hood exhaust.

  • Chemical Quenching: Spray a 1% aqueous citric acid solution around the perimeter of the spill, working inward. Causality: The mild acid fully protonates any free amine species, locking the compound into a highly soluble, non-volatile state and suppressing all aerosolization risks.

  • Absorption: Place inert absorbent pads over the wetted spill. Allow 2 minutes for complete dissolution and absorption into the matrix.

  • Self-Validation Step (Chemical Verification): Wipe the decontaminated area with a wet swab and test the swab with wide-range pH indicator paper.

    • Validation: A neutral pH (6.5–7.5) chemically confirms the complete removal of the basic amine.

    • Failure Loop: If the pH reads >7.5, residual amine is present. This triggers a mandatory re-application of the citric acid quench (as shown in Figure 2).

References

Sources

Methodological & Application

Application Note: Strategies and Protocols for Amide Coupling Reactions with trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of the Sulfonylcyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, a "bioisostere" for various functional groups, has become an increasingly important structural motif in medicinal chemistry. Its rigid, three-dimensional geometry allows for precise vectoral positioning of substituents, enabling chemists to fine-tune molecular shape, improve metabolic stability, and modulate physicochemical properties. Within this class, trans-3-methylsulfonylcyclobutylamine stands out as a valuable building block. The methylsulfonyl group imparts polarity and can act as a hydrogen bond acceptor, often improving aqueous solubility and cell permeability, while the primary amine serves as a critical handle for molecular elaboration.

The amide bond is one of the most fundamental and frequently formed linkages in pharmaceutical development.[1] Consequently, the ability to reliably and efficiently couple trans-3-methylsulfonylcyclobutylamine with a diverse range of carboxylic acids is paramount. This application note provides a detailed guide for researchers, offering mechanistic insights, two robust, field-proven protocols, and a comparative analysis to facilitate the successful incorporation of this key amine into target molecules.

The Fundamental Principle: Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions. The primary obstacle is a rapid acid-base reaction that forms a thermodynamically stable but unreactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," transforms the carboxyl group into a highly electrophilic species that is readily attacked by the amine nucleophile.[2]

This guide focuses on two of the most prevalent and reliable classes of coupling reagents:

  • Carbodiimides: Cost-effective and widely used reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Uronium/Aminium Salts: Highly efficient and rapid reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Mechanistic Insights: Understanding Your Coupling Reagents

A clear understanding of the reaction mechanism is crucial for protocol selection and troubleshooting.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides facilitate amide bond formation by first reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is the primary activated species. However, it is prone to an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which can significantly lower the yield.[3][4]

To mitigate this side reaction, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are indispensable. These additives act as nucleophilic traps, intercepting the O-acylisourea to form a more stable active ester (e.g., an HOBt-ester).[4][5] This new intermediate is sufficiently reactive to be attacked by the amine but is far less susceptible to rearrangement, thus preserving the activated acid for productive amide formation.

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Interception) O_Acylisourea->Urea + Amine (Minor Pathway) HOBt HOBt Amide Amide Product (R-CONHR') HOBt_Ester->Amide + Amine HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen (Regenerates HOBt) Amine Amine (R'-NH2)

Caption: EDC/HOBt mechanism highlighting the key O-acylisourea intermediate.

Uronium Salt-Mediated Coupling (HATU)

HATU is a uronium/aminium salt derived from HOAt (1-hydroxy-7-azabenzotriazole). Its high reactivity stems from the formation of a highly potent OAt-active ester.[6] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion then attacks HATU to form the active ester, releasing tetramethylurea.[1] The amine subsequently attacks the activated ester to yield the desired amide. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to accelerate the coupling step through anchimeric assistance, contributing to HATU's exceptional efficiency, especially for challenging or sterically hindered substrates.[6]

HATU_Mechanism HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) OAt_Ester->TMU (Releases TMU) Amide Amide Product (R-CONHR') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Acid, Amine HCl, Solvent, & Additive (if any) B Add Base (e.g., DIPEA) A->B C Add Coupling Reagent (EDC or HATU) B->C D Stir & Monitor (TLC / LC-MS) C->D E Aqueous Washes (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Purify (Column Chromatography) F->G

Sources

Application Notes and Protocols: Incorporating trans-3-Methylsulfonylcyclobutylamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Specificity and Improved Physicochemical Properties in Kinase Inhibitors

The development of small-molecule kinase inhibitors remains a cornerstone of modern therapeutic research, particularly in oncology and immunology.[1] A primary challenge in this field is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.[2] Concurrently, optimizing the physicochemical properties of these inhibitors is crucial for ensuring favorable pharmacokinetics, including oral bioavailability and metabolic stability.[3][4]

This guide focuses on the strategic incorporation of the trans-3-methylsulfonylcyclobutylamine moiety into kinase inhibitor scaffolds. This building block is gaining attention in medicinal chemistry for its potential to confer desirable structural and physical properties. The rigid, three-dimensional nature of the cyclobutane ring can enable more precise interactions within the kinase active site, potentially leading to enhanced selectivity.[5] Furthermore, the polar sulfone group can improve aqueous solubility and introduce hydrogen bonding capabilities, which can be pivotal for target engagement and improved pharmacokinetic profiles.[6]

This document will provide a comprehensive overview of the rationale for using trans-3-methylsulfonylcyclobutylamine, a detailed synthetic protocol for its incorporation, and methodologies for the in vitro and in vivo evaluation of the resulting kinase inhibitors.

I. Design Rationale: Why trans-3-Methylsulfonylcyclobutylamine?

The decision to incorporate a specific chemical moiety into a drug candidate is a critical step in the design process, guided by structure-activity relationship (SAR) principles.[7] The trans-3-methylsulfonylcyclobutylamine scaffold offers several potential advantages in kinase inhibitor design:

  • Three-Dimensionality for Enhanced Selectivity: The non-planar, rigid structure of the cyclobutane ring introduces a three-dimensional vector into the ligand, allowing for the exploration of deeper or less conventional pockets within the kinase ATP-binding site. This can lead to improved selectivity over other kinases that may have a more planar binding site.[8]

  • Improved Physicochemical Properties: The methylsulfonyl group is a polar functional group known to enhance the aqueous solubility of drug candidates. This is a critical parameter for improving oral bioavailability and formulation feasibility.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.

  • Hydrogen Bonding Capabilities: The oxygen atoms of the sulfone can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.[6]

  • Vectorial Exit from the Binding Pocket: The trans stereochemistry of the amine and methylsulfonyl groups on the cyclobutane ring provides a defined exit vector for the rest of the inhibitor scaffold, allowing for precise positioning of other functional groups to interact with solvent-exposed regions or other parts of the kinase.

G cluster_rationale Design Rationale cluster_outcomes Potential Outcomes Rationale Incorporation of trans-3-methylsulfonylcyclobutylamine 3D_Scaffold Three-Dimensionality Rationale->3D_Scaffold Rigid cyclobutane core Physicochem Improved Physicochemical Properties Rationale->Physicochem Polar sulfone group Metabolic_Stability Metabolic Stability Rationale->Metabolic_Stability Resistant sulfone moiety H_Bonding Hydrogen Bonding Rationale->H_Bonding Sulfone oxygens as acceptors Selectivity Enhanced Kinase Selectivity 3D_Scaffold->Selectivity Solubility Increased Aqueous Solubility Physicochem->Solubility PK_Profile Favorable Pharmacokinetics Metabolic_Stability->PK_Profile Potency Improved Binding Affinity H_Bonding->Potency Solubility->PK_Profile

Figure 1: Logical relationships in the design rationale for using trans-3-methylsulfonylcyclobutylamine.

II. Synthesis of Kinase Inhibitors Incorporating trans-3-Methylsulfonylcyclobutylamine

The following is a generalized synthetic protocol for the incorporation of trans-3-methylsulfonylcyclobutylamine into a kinase inhibitor scaffold. This protocol assumes the presence of a suitable electrophilic partner on the core kinase inhibitor scaffold (e.g., a heterocyclic chloride or an aldehyde for reductive amination). The starting material, trans-3-methylsulfonylcyclobutylamine hydrochloride, is commercially available.

Protocol 1: Amide Coupling

This protocol is suitable when the kinase inhibitor scaffold possesses a carboxylic acid moiety.

Materials:

  • trans-3-Methylsulfonylcyclobutylamine hydrochloride

  • Kinase inhibitor scaffold with a carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the kinase inhibitor scaffold (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add trans-3-methylsulfonylcyclobutylamine hydrochloride (1.2 eq) and PyBOP (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor.

Protocol 2: Reductive Amination

This protocol is applicable when the kinase inhibitor scaffold contains an aldehyde functional group.

Materials:

  • trans-3-Methylsulfonylcyclobutylamine hydrochloride

  • Kinase inhibitor scaffold with an aldehyde

  • Triethylamine (TEA)

  • Sodium triacetoxyborohydride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the kinase inhibitor scaffold (1.0 eq) and trans-3-methylsulfonylcyclobutylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Add TEA (2.5 eq) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_synthesis General Synthesis Workflow Start Starting Materials: - trans-3-methylsulfonylcyclobutylamine HCl - Kinase Inhibitor Scaffold Coupling Coupling Reaction Start->Coupling Amide Amide Coupling (Scaffold-COOH) Coupling->Amide PyBOP, DIPEA Reductive Reductive Amination (Scaffold-CHO) Coupling->Reductive NaBH(OAc)3, TEA Workup Aqueous Workup Amide->Workup Reductive->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product

Figure 2: Generalized workflow for synthesizing kinase inhibitors with the target moiety.

III. In Vitro Evaluation of Kinase Inhibitor Potency and Selectivity

A thorough in vitro evaluation is essential to characterize the potency and selectivity of the newly synthesized kinase inhibitors.

Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) using a fluorescence-based assay.

Materials:

  • Recombinant target kinase

  • Fluorescently labeled kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized kinase inhibitor

  • Dimethyl sulfoxide (DMSO)

  • 384-well microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • In a 384-well plate, add a small volume (e.g., 2 µL) of each inhibitor concentration to the appropriate wells. Include DMSO-only wells as a no-inhibitor control.

  • Prepare a solution of the recombinant kinase and the substrate peptide in the kinase assay buffer. Add this mixture to all wells.

  • Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will produce a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Read the fluorescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data with the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Cell-Based Kinase Inhibition Assay

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • Synthesized kinase inhibitor

  • DMSO

  • Lysis buffer

  • Phospho-specific antibody for the downstream substrate

  • Total protein antibody for the downstream substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot apparatus and reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor (prepared in DMSO and diluted in culture medium) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO only).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform a Western blot analysis using the phospho-specific and total protein antibodies for the downstream substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Plot the percentage of inhibition of phosphorylation versus the inhibitor concentration to determine the cellular IC50.

IV. In Vivo Evaluation of Efficacy and Pharmacokinetics

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 5: Xenograft Tumor Model for Efficacy Studies

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Synthesized kinase inhibitor

  • Vehicle for drug formulation (e.g., a mixture of saline, PEG, and Tween 80)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Implant the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the synthesized inhibitor (formulated in the vehicle) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Protocol 6: Pharmacokinetic (PK) Study

Materials:

  • Healthy mice or rats

  • Synthesized kinase inhibitor

  • Vehicle for drug formulation

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for drug concentration analysis

Procedure:

  • Administer a single dose of the synthesized inhibitor to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor at each time point.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

V. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In Vitro Activity of Kinase Inhibitors

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cellular IC50 (nM)
Reference Inhibitor XYZ
Inhibitor-001 ABC
Inhibitor-002 DEF

Table 2: Pharmacokinetic Parameters of Inhibitor-001 in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
Oral10500225006
IV212000.2518005.5

VI. Conclusion

The incorporation of trans-3-methylsulfonylcyclobutylamine represents a promising strategy in modern kinase inhibitor design. Its unique three-dimensional structure and favorable physicochemical properties can contribute to enhanced selectivity and improved pharmacokinetic profiles. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of kinase inhibitors containing this valuable building block, from initial design and synthesis to in vitro and in vivo characterization. Rigorous adherence to these methodologies will enable researchers to effectively explore the potential of this and other novel chemical scaffolds in the ongoing quest for more effective and safer targeted therapies.

VII. References

  • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. PMC. [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Figshare. [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. [Link]

  • a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... ResearchGate. [Link]

  • TYK2 inhibitor synthesis and intermediate thereof. Google Patents.

  • Fragment-based discovery of JAK-2 inhibitors. PubMed. [Link]

  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. ACS Publications. [Link]

  • Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. PubMed. [Link]

  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. [Link]

  • Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

  • METHOD FOR SYNTHESIZING KEY INTERMEDIATE OF JAK KINASE INHIBITOR. WIPO Patentscope. [Link]

  • Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. PubChem. [Link]

  • Synthesis method of ruxolitinib intermediate. Eureka by PatSnap. [Link]

  • Synthetic method of JAK inhibitor. Google Patents.

  • Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. PMC. [Link]

  • JAK selective inhibitors for use in treatment of chronic neutrophilic leukemia and atypical chronic myeloid leukemia. Google Patents.

  • Research progress of TRK inhibitors and their structure-activity relationship. ResearchGate. [Link]

  • Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Structure-Activity Relationships Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). MDPI. [Link]

  • Effects of CYP3A inhibitors on the pharmacokinetics of quizartinib, a potent and selective FLT3 inhibitor, and its active metabolite. PubMed. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link]

  • The Impact of Drug Interactions with Tyrosine Kinase Inhibitors on Adverse Event Development based on the changes of drug concentration level: Meta-analysis. Korean Journal of Clinical Pharmacy. [Link]

  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors: Implications for Therapeutic Drug Monitoring. King's College London Research Portal. [Link]

  • Impact of Tyrosine Kinase Inhibitors Applied for First-Line Chronic Myeloid Leukemia Treatment on Platelet Function in Whole Blood of Healthy Volunteers In Vitro. PubMed. [Link]

Sources

Application Note: Reductive Amination Strategies Involving trans-3-Methylsulfonylcyclobutylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the incorporation of highly polar, metabolically stable, and conformationally restricted motifs is a primary strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The trans-3-methylsulfonylcyclobutyl group has emerged as a privileged building block in the design of kinase inhibitors, GPCR modulators, and other targeted therapeutics. The sulfone moiety drastically reduces molecular lipophilicity (LogP) and resists oxidative metabolism, while the cyclobutane ring provides a rigid vector that minimizes entropic penalties upon target binding.

Appending this moiety to a drug scaffold is most efficiently achieved via the reductive amination of an aldehyde or ketone with trans-3-methylsulfonylcyclobutylamine [3]. Because this amine is almost exclusively sourced as a stable hydrochloride salt (CAS 1408075-97-7), specific handling and stoichiometric adjustments are required to ensure high-yielding carbon-nitrogen bond formation. This application note details the mechanistic principles, optimized protocols, and troubleshooting strategies for executing these reactions at the bench and scale-up levels.

Mechanistic Pathway & Causality of Reagent Selection

Reductive amination is a tandem process consisting of two distinct thermodynamic and kinetic events: the condensation of the carbonyl and amine to form an imine (or iminium ion), followed by the irreversible hydride reduction of this intermediate to a secondary amine.

When utilizing trans-3-methylsulfonylcyclobutylamine, chemists must account for the inductive electron-withdrawing effect (-I) of the sulfone group. Transmitted through the cyclobutane σ -framework, this effect slightly depresses the nucleophilicity of the primary amine. Consequently, the causality behind reagent selection is critical:

  • Free-Basing the Amine: The HCl salt is completely non-nucleophilic. An organic, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free amine in situ.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation [1]. The electron-withdrawing acetate ligands reduce the hydridic character of the boron atom, making NaBH(OAc)₃ too mild to reduce most aldehydes and ketones, but perfectly tuned to reduce the highly electrophilic iminium ion. Sodium cyanoborohydride (NaBH₃CN) is a viable alternative but requires strict pH control (pH 4–6) and generates toxic hydrogen cyanide gas upon acidic workup [2].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent. It provides superior solubility for both the amine hydrochloride/DIPEA mixture and the NaBH(OAc)₃ reagent compared to dichloromethane (DCM) or tetrahydrofuran (THF) [1].

ReductiveAmination A Carbonyl Scaffold (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Addition B trans-3-Methylsulfonyl- cyclobutylamine B->C DIPEA D Iminium Ion C->D - H2O (AcOH) E Alkylated Secondary Amine Product D->E Hydride (NaBH(OAc)3)

Figure 1: Mechanistic pathway of reductive amination with trans-3-methylsulfonylcyclobutylamine.

Quantitative Data & Optimization Matrix

The reactivity of the carbonyl electrophile dictates the harshness of the conditions required. Table 1 summarizes the optimized parameters for various substrate classes.

Table 1: Reductive Amination Optimization Matrix

Electrophile ClassRecommended Reducing AgentSolvent SystemCritical AdditivesTemp / TimeExpected YieldMechanistic Rationale
Aliphatic / Aryl Aldehydes NaBH(OAc)₃ (1.5–2.0 eq)DCE (0.1 M)DIPEA (1.2 eq)RT, 2–12 h80–95%Fast imine formation; direct one-pot reduction is highly efficient[1].
Sterically Hindered Aldehydes NaBH(OAc)₃ (2.0 eq)DCE (0.1 M)DIPEA (1.2 eq), AcOH (1.0 eq)RT, 12–24 h70–85%AcOH protonates the hemiaminal, accelerating dehydration to the iminium ion.
Unstrained Cyclic Ketones NaBH(OAc)₃ (2.0 eq)DCE (0.1 M)DIPEA (1.5 eq), AcOH (2.0 eq)40 °C, 24 h50–75%Mild heating overcomes the entropic barrier of forming the ketimine.
Acyclic / Hindered Ketones Ti(OiPr)₄ then NaBH₄ (1.5 eq)THF then EtOHDIPEA (1.5 eq)60 °C then RT40–65%Ti(OiPr)₄ acts as a Lewis acid and water scavenger to force imine formation.

Experimental Protocols

The following protocols are designed as self-validating workflows. By monitoring specific visual and analytical checkpoints, the researcher can ensure the integrity of the reaction at each step.

Protocol A: Direct One-Pot Reductive Amination (For Aldehydes & Reactive Ketones)

This protocol leverages the kinetic preference of NaBH(OAc)₃ to reduce imines over aldehydes.

Reagents & Materials:

  • Aldehyde scaffold (1.0 mmol, 1.0 equiv)

  • trans-3-Methylsulfonylcyclobutylamine hydrochloride (1.2 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 mmol, 2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 mmol, 1.0 equiv) — Optional, for ketones only.

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Amine Liberation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add trans-3-methylsulfonylcyclobutylamine hydrochloride and anhydrous DCE under a nitrogen atmosphere. The salt will remain suspended. Add DIPEA dropwise. Stir for 10–15 minutes at room temperature (RT) until the mixture becomes a homogenous or near-homogenous solution, confirming the successful liberation of the free amine.

  • Condensation: Add the aldehyde scaffold to the stirring solution. (If using a ketone, add the glacial AcOH at this stage). Stir the mixture at RT for 1 hour.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the aldehyde and the appearance of the imine mass [M+H]+ .

  • Hydride Reduction: Add NaBH(OAc)₃ in three equal portions over 15 minutes to control any mild exotherm. The reaction will become a cloudy suspension. Stir at RT for 4–12 hours.

  • Reaction Quench: Once LC-MS confirms the complete conversion of the imine to the secondary amine, carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. Causality: This step neutralizes residual AcOH and destroys unreacted borohydride species.

  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a DCM/MeOH gradient due to the polarity of the sulfone).

Protocol B: Indirect Two-Step Reductive Amination (For Sterically Hindered Ketones)

When reacting trans-3-methylsulfonylcyclobutylamine with hindered ketones, direct reduction often leads to the premature reduction of the ketone to a secondary alcohol. This protocol forces imine formation using Titanium(IV) isopropoxide before introducing a stronger hydride source.

Reagents & Materials:

  • Ketone scaffold (1.0 mmol, 1.0 equiv)

  • trans-3-Methylsulfonylcyclobutylamine hydrochloride (1.5 mmol, 1.5 equiv)

  • DIPEA (1.5 mmol, 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol, 2.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)

  • Anhydrous THF (5 mL) and Absolute Ethanol (5 mL)

Step-by-Step Methodology:

  • Lewis Acid-Mediated Condensation: In a flame-dried vial, combine the ketone, amine hydrochloride, and DIPEA in anhydrous THF. Add Ti(OiPr)₄ dropwise. Seal the vial and heat to 60 °C for 16 hours. Causality: Ti(OiPr)₄ acts as a powerful oxophilic Lewis acid, activating the ketone and trapping the displaced water as stable titanium oxides, driving the equilibrium forward.

  • Solvent Exchange & Reduction: Cool the reaction to 0 °C using an ice bath. Dilute the mixture with absolute ethanol (5 mL). Carefully add NaBH₄ in small portions. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT and stir for an additional 2 hours.

  • Titanium Hydrolysis (Self-Validation): Quench the reaction by adding 2 mL of water. Critical Observation: The addition of water hydrolyzes the titanium complex, immediately precipitating TiO₂ as a dense, milky-white solid. This visual cue confirms the successful breakdown of the Lewis acid complex.

  • Filtration & Workup: If the TiO₂ solid is gelatinous and difficult to filter, add 3–5 drops of 1M NaOH to aggregate the salts. Filter the entire suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate (30 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate for subsequent purification.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72207485, trans-3-Methylsulfonylcyclobutylamine." PubChem, URL:[Link]

Troubleshooting & Optimization

how to improve reaction yield when synthesizing trans-3-methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of trans-3-methylsulfonylcyclobutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of trans-3-methylsulfonylcyclobutylamine, often in its hydrochloride salt form[1], is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the stereoselective reduction of a cyclobutanone precursor, followed by a configuration-inverting substitution, oxidation of a thioether, and final deprotection.

This guide will focus on a representative synthetic route, highlighting critical steps and potential pitfalls.

Overall Synthetic Workflow

Synthetic_Workflow A 3-Oxocyclobutane-1-carboxylate B cis-3-Hydroxycyclobutane-1-carboxylate A->B Stereoselective Reduction C trans-3-(Protected Amino)cyclobutane-1-carboxylate B->C Mitsunobu Reaction (Inversion) D trans-3-(Protected Amino)cyclobutyl)methanol C->D Ester Reduction E trans-3-(Protected Amino)cyclobutylmethyl Thioacetate D->E Thioacetate Substitution F trans-3-(Protected Amino)cyclobutylmethyl Sulfide E->F Hydrolysis G trans-3-(Protected Amino)cyclobutylmethyl Sulfone F->G Oxidation H trans-3-Methylsulfonylcyclobutylamine G->H Deprotection

Caption: A representative synthetic workflow for trans-3-methylsulfonylcyclobutylamine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve issues.

Low Diastereoselectivity in the Initial Reduction

Question: My initial reduction of 3-oxocyclobutanecarboxylate is yielding a significant amount of the trans-hydroxy isomer instead of the desired cis-isomer. How can I improve the stereoselectivity?

Answer:

The formation of the cis-3-hydroxycyclobutane carboxylate is crucial as the subsequent Mitsunobu reaction will invert this stereocenter to the desired trans configuration.[2][3] High cis-selectivity is typically achieved through the careful selection of a sterically hindered reducing agent.

Probable Cause & Solution:

  • Less Hindered Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not provide sufficient stereocontrol.

  • Solution: Employ a bulkier hydride reagent that will preferentially attack the carbonyl from the less hindered face of the cyclobutane ring. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is an excellent choice for achieving high cis-selectivity.[2]

Experimental Protocol: Stereoselective Reduction

  • Dissolve 3-oxocyclobutanecarboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LiAlH(OtBu)₃ (1.1 equivalents) in THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

ParameterRecommendationRationale
Reducing Agent LiAlH(OtBu)₃The bulky tert-butoxy groups favor hydride delivery from the less sterically encumbered face, leading to the cis-alcohol.[2]
Temperature -78 °CLower temperatures enhance the kinetic control of the reaction, improving stereoselectivity.[2]
Solvent Anhydrous THFAprotic and compatible with the reducing agent.
Poor Yield in the Mitsunobu Reaction

Question: I am experiencing low yields during the Mitsunobu reaction to introduce the nitrogen functionality with inversion of configuration. What are the likely causes and how can I optimize this step?

Answer:

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, but it is sensitive to several factors.[4][5][6] Low yields often stem from issues with the nucleophile's acidity, reagent quality, or reaction conditions.

Probable Causes & Solutions:

  • Nucleophile Basicity: The pKa of the nitrogen nucleophile is critical. Highly basic amines can deprotonate the azodicarboxylate, leading to side reactions.[5]

    • Solution: Use a nitrogen source with a lower pKa, such as phthalimide or a sulfonamide, which are sufficiently acidic to be effective nucleophiles in the Mitsunobu reaction.[5][7] If a primary amine is ultimately desired, these protecting groups can be removed in a subsequent step.

  • Reagent Quality: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide.

    • Solution: Use freshly opened or purified reagents. DEAD and DIAD should be stored properly, and PPh₃ should be a clean, white solid.

  • Order of Addition: The order in which reagents are added can significantly impact the reaction outcome.[6]

    • Solution: A common and often successful procedure is to dissolve the cis-alcohol, the nitrogen nucleophile (e.g., phthalimide), and PPh₃ in an appropriate solvent (e.g., THF). Cool the mixture to 0 °C before slowly adding the azodicarboxylate (DEAD or DIAD).[6] This order of addition helps to ensure the formation of the desired alkoxyphosphonium salt intermediate.[5]

Troubleshooting the Mitsunobu Reaction

Mitsunobu_Troubleshooting Start Low Mitsunobu Yield Q1 Is the Nitrogen Nucleophile Sufficiently Acidic (pKa < 13)? Start->Q1 Sol1 Use Phthalimide or a Sulfonamide as the Nucleophile. Q1->Sol1 No Q2 Are the DEAD/DIAD and PPh₃ Reagents of High Quality? Q1->Q2 Yes Sol1->Q2 Sol2 Use Fresh or Purified Reagents. Q2->Sol2 No Q3 Was the Order of Addition Optimized? Q2->Q3 Yes Sol2->Q3 Sol3 Pre-mix Alcohol, Nucleophile, and PPh₃ before slow addition of DEAD/DIAD at 0 °C. Q3->Sol3 No End Improved Yield Q3->End Yes Sol3->End

Caption: Troubleshooting flowchart for the Mitsunobu reaction.

Incomplete Oxidation of the Thioether to the Sulfone

Question: My oxidation of the thioether intermediate is stalling at the sulfoxide stage, or I am seeing over-oxidation and side products. How can I achieve a clean and complete conversion to the sulfone?

Answer:

The oxidation of a thioether to a sulfone requires a sufficiently strong oxidizing agent and carefully controlled conditions to prevent the formation of byproducts.[8][9]

Probable Causes & Solutions:

  • Insufficiently Potent Oxidizing Agent: Some mild oxidizing agents may not be strong enough to convert the sulfoxide to the sulfone efficiently.

  • Solution: Hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst is an effective and environmentally friendly option.[10][11] Another powerful and commonly used reagent is meta-chloroperoxybenzoic acid (m-CPBA). Using a slight excess (e.g., 2.2 equivalents) of m-CPBA will typically drive the reaction to completion.

  • Reaction Temperature: Exothermic oxidation can lead to a loss of control and the formation of impurities.

  • Solution: Perform the oxidation at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This helps to dissipate the heat generated during the oxidation.

Experimental Protocol: Thioether Oxidation with m-CPBA

  • Dissolve the thioether in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Difficulties with the Final Boc Deprotection

Question: The final deprotection of the Boc-protected amine is proving to be problematic, with either incomplete reaction or degradation of the product. What are the best practices for this step?

Answer:

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, and its removal is typically straightforward.[12][13] However, issues can arise from the choice of acid, solvent, and the presence of scavengers.

Probable Causes & Solutions:

  • Inappropriate Acidic Conditions: While strong acids are required, overly harsh conditions can lead to side reactions.

  • Solution: A solution of hydrochloric acid (HCl) in an alcohol (e.g., methanol) or an ether (e.g., 1,4-dioxane) is generally effective and provides the final product as its hydrochloride salt.[12][14] Trifluoroacetic acid (TFA) is also commonly used, but may require a subsequent salt formation step.[12][15]

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product.[12][15]

  • Solution: While less of a concern for this particular substrate, the addition of a scavenger like anisole or thioanisole can trap the tert-butyl cation and prevent unwanted side reactions.[12]

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Protonation cluster_1 Loss of tert-Butyl Cation cluster_2 Decarboxylation cluster_3 Protonation A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ C Carbamic Acid B->C - C(CH₃)₃⁺ D Free Amine C->D - CO₂ E Ammonium Salt D->E + H⁺

Caption: The mechanism of acid-catalyzed Boc deprotection.[16]

III. Frequently Asked Questions (FAQs)

Q1: Can I use an alternative to the Mitsunobu reaction to install the amine?

A1: Yes, an alternative strategy involves converting the cis-alcohol to a good leaving group, such as a tosylate or mesylate, followed by Sₙ2 displacement with a nitrogen nucleophile like sodium azide. The resulting azide can then be reduced to the primary amine. This two-step process also achieves the desired inversion of stereochemistry.

Q2: What are the key considerations for scaling up this synthesis?

A2: When scaling up, several factors become more critical:

  • Temperature Control: All exothermic steps, particularly the reduction and oxidation, require careful monitoring and efficient cooling to prevent runaway reactions.

  • Reagent Addition: The rate of addition for reactive reagents should be carefully controlled.

  • Workup and Extractions: The volumes of solvents for workup and extraction will increase significantly. Ensure you have appropriately sized equipment.

  • Purification: Chromatography may become less practical on a large scale. Crystallization of the final hydrochloride salt is often a more viable method for purification.

Q3: How can I confirm the trans stereochemistry of my final product?

A3: The most definitive method for confirming the stereochemistry is through ¹H NMR spectroscopy. The coupling constants between the protons on the cyclobutane ring will differ for the cis and trans isomers. Specifically, the coupling constant between the proton at C1 and the proton at C3 will be different. X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of the stereochemistry.

IV. References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 15). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (2017, May 30). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Computed mechanism for the formation of the trans-cyclobutane ring... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents. (n.d.). Retrieved from

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). Retrieved from [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis | Organic Process Research & Development - ACS Publications. (2022, July 1). Retrieved from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN103910658A - Method of oxidizing thioether to sulfone - Google Patents. (n.d.). Retrieved from

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, May 22). Retrieved from [Link]

  • Ring Expansion Rearrangements - Chemistry Steps. (2024, November 15). Retrieved from [Link]

  • Functions and Mechanism of Cyclobutanone - Liskon Biological. (2025, May 29). Retrieved from [Link]

  • Poly(arylene ether sulfone) containing thioether units: synthesis, oxidation and properties - RSC Publishing. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (n.d.). Retrieved from [Link]

  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents. (n.d.). Retrieved from

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.). Retrieved from

  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - ResearchGate. (2024, April 1). Retrieved from [Link]

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. (n.d.). Retrieved from

  • CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride - Google Patents. (n.d.). Retrieved from

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents. (n.d.). Retrieved from

Sources

troubleshooting low reactivity of trans-3-methylsulfonylcyclobutylamine in cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on challenging C–N bond formations. The cross-coupling of trans-3-methylsulfonylcyclobutylamine via Buchwald-Hartwig amination is notoriously difficult. Unlike standard cycloalkylamines, this specific substrate suffers from severe electronic deactivation and distinct conformational sterics that poison standard catalytic cycles.

This guide provides field-proven, causality-driven solutions to rescue stalled reactions, mitigate side-products, and optimize your yields.

Part 1: Diagnostic Hub & Reaction Logic

Before adjusting equivalents or temperatures, we must diagnose the specific failure mode of your catalytic cycle. The flowchart below outlines the primary diagnostic logic for unreactive primary amines.

Troubleshooting Start Low Conversion in Cross-Coupling? CheckAmine Is Amine Intact? Start->CheckAmine YesAmine Yes: Amine is unreactive CheckAmine->YesAmine GC/MS NoAmine No: Amine degradation or side reaction CheckAmine->NoAmine GC/MS ChangeLigand Switch to BrettPhos/GPhos Pd G3/G4 Precatalyst YesAmine->ChangeLigand ChangeBase Switch to LHMDS or weaker base (K3PO4) NoAmine->ChangeBase

Caption: Diagnostic flowchart for troubleshooting low reactivity in cyclobutylamine cross-couplings.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my reaction with trans-3-methylsulfonylcyclobutylamine stall at 10-15% conversion, while simple cyclobutylamine reaches >90%? A: This is a classic case of electronic deactivation coupled with conformational steric hindrance. The strongly electron-withdrawing methylsulfonyl (-SO₂Me) group exerts a powerful inductive effect (-I) through the cyclobutane sigma framework, drastically reducing the electron density on the primary amine. This lowers its nucleophilicity, making the displacement of the halide from the L₁Pd(II)(Ar)(X) intermediate the rate-limiting step. Furthermore, the puckered "butterfly" conformation of the cyclobutane ring in the trans isomer forces a steric profile that hinders optimal coordination to the palladium center. While[1], the -SO₂Me derivative requires highly specialized catalytic systems to overcome this activation barrier.

Q: I am observing significant amounts of debrominated aryl halide (Ar-H) instead of the desired product. What is the chemical causality here? A: Debromination (protodemetalation) is the primary symptom of a stalled catalytic cycle. When amine coordination is slow (due to the poor nucleophilicity of the -SO₂Me substituted amine), the long-lived L₁Pd(II)(Ar)(X) intermediate is susceptible to side reactions, such as hydrogen abstraction from the solvent or the amine itself. Causality-Driven Solution: You must accelerate the amine coordination and reductive elimination steps. Switch from first-generation catalysts (like Pd₂(dba)₃/Xantphos) to a bulky, electron-rich dialkylbiaryl phosphine ligand like BrettPhos. As demonstrated by [2], its specific binding pocket perfectly accommodates primary amines while accelerating reductive elimination. For extremely deactivated cases, the newer[3].

Q: Which base should I use? Standard carbonate bases (Cs₂CO₃, K₂CO₃) aren't working. A: Weakly nucleophilic amines often require stronger bases to facilitate deprotonation during the coordination step. While Cs₂CO₃ is standard, it is often insufficiently basic or poorly soluble in non-polar solvents for deactivated cyclobutylamines. Causality-Driven Solution: Transition to Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is particularly effective; the lithium ion can form transient aggregates with the amine or sulfonyl oxygens, acting as an [4] that prevents catalyst poisoning while promoting the desired C-N bond formation.

Part 3: Quantitative Data Analytics

To guide your optimization, the following table synthesizes expected conversion metrics based on the interplay between ligand electronics, precatalyst activation, and base strength for this specific deactivated substrate.

Ligand SystemPrecatalystBaseSolventTemp (°C)Expected Yield (%)Mechanistic Observation
Xantphos Pd(OAc)₂Cs₂CO₃1,4-Dioxane100< 15%Sluggish reaction; catalyst death via bis-amine coordination.
RuPhos Pd₂(dba)₃NaOtBuToluene9020 - 30%Severe debromination (Ar-H); RuPhos is optimized for secondary, not primary amines.
BrettPhos BrettPhos Pd G3LHMDSTHF6575 - 85%Clean conversion; LHMDS prevents off-cycle resting states.
GPhos GPhos Pd G4NaOtBu1,4-Dioxane8085 - 95% Optimal for highly deactivated primary amines; resists deactivation.

Part 4: Mechanistic Pathway & Bottleneck Identification

Understanding where the reaction fails is critical. For trans-3-methylsulfonylcyclobutylamine, the bottleneck shifts from oxidative addition (typical for electron-rich amines) to amine coordination and deprotonation.

CatalyticCycle Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ar L1Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (BOTTLENECK) PdII_Ar->AmineCoord PdII_Amido L1Pd(II)(Ar)(NHR) AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0

Caption: Buchwald-Hartwig catalytic cycle highlighting the electron-deficient amine bottleneck.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes a[5] designed specifically to force the coupling of deactivated primary amines. The methodology is built as a self-validating system, meaning built-in checkpoints will confirm the success of each mechanistic step.

Optimized Buchwald-Hartwig Coupling for Deactivated Cyclobutylamines

Reagents:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • trans-3-methylsulfonylcyclobutylamine hydrochloride (1.5 equiv, 0.75 mmol)

  • GPhos Pd G4 Precatalyst (2.0 mol%)

  • LHMDS (1.0 M in THF, 3.0 equiv) (Note: Extra equivalents account for the HCl salt of the amine).

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the amine hydrochloride salt, and the GPhos Pd G4 precatalyst.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Base Addition & Catalyst Activation: Dropwise, add the LHMDS solution at room temperature under vigorous stirring.

    • Validation Checkpoint 1 (Activation): Within 2-5 minutes of base addition, the solution should transition from a pale yellow to a deep red/orange hue. This visually confirms the deprotonation of the G4 precatalyst and the successful generation of the active L₁Pd(0) species. If the solution turns black, premature palladium aggregation (Pd black) has occurred due to oxygen ingress or wet solvent.

  • Heating: Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Validation Checkpoint 2 (In-Process Control): At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. You should observe >30% product formation. If you observe >10% Ar-H (debromination) and unreacted amine, the amine coordination is failing—likely due to moisture quenching the LHMDS.

  • Workup: Cool the reaction to room temperature. Quench with 2 mL of saturated aqueous NH₄Cl to neutralize remaining base. Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

    • Validation Checkpoint 3 (Mass Balance): Calculate the combined mass of the isolated product and any recovered aryl halide. A mass balance of >85% confirms that side-reactions (like ring-opening or polymerization) were successfully suppressed.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Handling & Long-Term Storage of trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Overview

trans-3-Methylsulfonylcyclobutylamine (typically supplied as the hydrochloride salt, CAS 1408075-97-7)[1] is a critical building block in modern drug discovery, most notably utilized as a primary amine intermediate in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[2].

While the cyclobutane ring provides unique spatial geometry for structure-activity relationship (SAR) optimization, the primary amine functionality and the hygroscopic nature of its salt form introduce significant storage challenges. This technical guide provides causality-driven troubleshooting, quantitative tolerances, and self-validating protocols to prevent degradation and ensure reproducible reaction yields.

Troubleshooting & FAQs

Q1: Why does my trans-3-methylsulfonylcyclobutylamine HCl powder turn clumpy and yield lower conversion rates in amide coupling reactions over time? Answer: This is a classic symptom of moisture ingress leading to carbamate formation[3]. While the hydrochloride salt is more stable than the free base, it is highly hygroscopic. When exposed to ambient humidity, the salt absorbs water, creating a localized aqueous microenvironment. If the salt partially dissociates, the highly nucleophilic primary amine reacts rapidly with atmospheric carbon dioxide (CO2). This forms a carbamic acid intermediate, which subsequently reacts with another amine molecule to precipitate as an insoluble alkylammonium carbamate salt[4]. This process not only alters the stoichiometry of your reaction (reducing the effective molarity of the amine) but also introduces trapped water into anhydrous coupling reactions, actively quenching sensitive coupling reagents like HATU or EDC.

Q2: I suspect my batch has degraded via CO2 absorption. How can I validate this, and is the material salvageable? Answer: You can validate carbamate formation using ATR-FTIR spectroscopy. Look for the appearance of a strong carbamate carbonyl stretch (C=O) between 1550–1650 cm⁻¹, which is strictly absent in the pure amine HCl salt. To salvage the material, you must reverse the carbamate formation. Carbamates of primary amines are thermally unstable and acid-labile[5]. You can recover the pure amine by treating the degraded batch with an excess of anhydrous HCl in dioxane, which drives off the CO2 gas (effervescence serves as a visual self-validation of successful reversal) and regenerates the hydrochloride salt.

Q3: Does the methylsulfonyl group affect the stability of the cyclobutane ring during long-term storage? Answer: The cyclobutane ring itself is relatively stable under ambient conditions, but the trans-3-methylsulfonyl moiety introduces strong electron-withdrawing inductive effects. While this does not cause spontaneous ring-opening, it significantly increases the acidity of the protons adjacent to the sulfonyl group. Under strongly basic conditions (e.g., if the free base is stored improperly with basic impurities), there is a minor risk of elimination reactions. However, for long-term storage, oxidative degradation of the amine (leading to N-oxides or deamination)[3] is a far more pressing concern than ring instability.

AmineDegradation A trans-3-Methylsulfonyl cyclobutylamine B Atmospheric CO2 & Moisture A->B Exposure D Oxidative Stress (O2, Trace Metals) A->D Exposure C Alkyl Ammonium Carbamate Salt B->C Nucleophilic Attack E N-Oxidation & Deamination D->E Radical Pathway

Fig 1. Primary degradation pathways of aliphatic amines via CO2 and oxidative stress.

Degradation Triggers & Tolerances

To maintain scientific integrity across your workflows, adhere to the environmental tolerances outlined below.

Environmental TriggerPrimary Degradation MechanismObservable SymptomCritical ThresholdPreventative Action
Atmospheric Moisture Hygroscopic clumping, hydrolysisSticky, clumpy powder>30% Relative HumidityStore in desiccator; handle in glovebox
Carbon Dioxide (CO2) Alkylammonium carbamate formationInsoluble white precipitates in organic solventsProlonged ambient air exposureAr/N2 backfilling; sealed PTFE septa
Oxygen (O2) Oxidative deamination, N-oxidationYellow/brown discolorationCo-presence of trace transition metalsStore under inert gas (Argon preferred)
Thermal Stress Accelerated oxidation, potential eliminationPurity drop via HPLC/NMR> 40°C for extended periodsStore at -20°C for long-term archiving

Standard Operating Procedures (SOPs)

SOP 1: Inert-Atmosphere Aliquoting and Storage

Rationale: Repeatedly opening a bulk container introduces fresh moisture and CO2, exponentially accelerating degradation[5]. Aliquoting minimizes freeze-thaw and exposure cycles. Argon is prioritized over Nitrogen because it is heavier than air, providing a physical blanket over the solid even if a septum is briefly pierced.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk bottle of trans-3-methylsulfonylcyclobutylamine HCl[6] into an inert atmosphere glovebox (Argon environment, H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Weigh out single-use or weekly-use aliquots into pre-dried, amber glass vials. Causality: Amber glass prevents photolytic degradation catalyzed by trace transition metal impurities left over from manufacturing.

  • Sealing: Seal each vial with a PTFE-lined septum cap. Causality: PTFE is chemically inert and highly impermeable to moisture compared to standard silicone septa.

  • Validation (Self-Validating Step): Record the exact mass of the sealed vial. A mass increase during future audits definitively indicates a compromised seal and moisture/CO2 ingress.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm, remove from the glovebox, and immediately transfer to a -20°C freezer inside a secondary container filled with indicating silica gel.

StorageWorkflow S1 Receive Compound (HCl Salt) S2 Transfer to Glovebox (Ar/N2) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Septa & Parafilm S3->S4 S5 Store at -20°C with Desiccant S4->S5

Fig 2. Step-by-step inert atmosphere storage workflow for hygroscopic amine salts.

SOP 2: Free-Basing and Carbamate Reversal Protocol

Rationale: If the amine has degraded into a carbamate, or if the free base is strictly required for a specific catalytic reaction (e.g., nucleophilic substitution in MALT1 inhibitor synthesis[2]), this protocol breaks the carbamate and isolates the free amine.

Step-by-Step Methodology:

  • Suspension: Suspend the degraded trans-3-methylsulfonylcyclobutylamine HCl in anhydrous dichloromethane (DCM).

  • Acidic Cleavage (Validation Step): Add 1.0 equivalent of 1M HCl dropwise. Self-Validation: Observe the solution. Vigorous effervescence (CO₂ gas evolution) confirms that carbamate degradation had occurred and is currently being reversed.

  • Neutralization: Slowly add 2.5 equivalents of a strong, non-nucleophilic base (e.g., DIPEA) or wash with a saturated aqueous Na₂CO₃ solution to liberate the free amine.

  • Extraction & Drying: Extract the free amine into the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C) to prevent thermal degradation.

  • Immediate Use: Use the free base immediately. Causality: Do not store the free base long-term. Without the protective protonation of the HCl salt, the free amine's lone pair is fully exposed and exponentially more susceptible to rapid CO₂ capture[7].

References

  • WO2024133859A1 - Malt1 inhibitors - Google Patents.
  • TRANS-3-METHYLSULFONYLCYCLOBUTYLAMINE HCL (CAS 1408075-97-7) - Fluorochem. Fluorochem.
  • 1408075-97-7 Cas No. | trans-3-Methylsulfonylcyclobutylamine hydrochloride - Apollo Scientific. Apollo Scientific.
  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2.
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. ChemRxiv.
  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.

Sources

Technical Support Center: Navigating Amide Couplings with trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the unique structural motif of trans-3-methylsulfonylcyclobutylamine into their synthetic workflows. The inherent steric bulk of the cyclobutane ring, combined with the electronic effects of the methylsulfonyl group, presents specific challenges in common synthetic transformations, particularly amide bond formation. This document provides in-depth troubleshooting advice, detailed protocols, and a logical framework to overcome these hurdles, ensuring the successful and efficient progression of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when using trans-3-methylsulfonylcyclobutylamine in amide coupling reactions.

Q1: My amide coupling reaction with trans-3-methylsulfonylcyclobutylamine is resulting in low to no yield. What are the likely causes?

A1: Low yields in this specific coupling are typically multifactorial, stemming from both steric and electronic disadvantages of the amine.

  • Steric Hindrance: The rigid, puckered four-membered ring of the cyclobutane scaffold presents a significant steric barrier.[1][2] This bulkiness impedes the approach of the amine's nucleophilic nitrogen to the activated carboxylic acid's electrophilic carbonyl carbon. The trans stereochemistry of the substituents on the cyclobutane ring also influences the preferred conformation, which may not be optimal for reactivity.

  • Reduced Nucleophilicity: The potent electron-withdrawing nature of the methylsulfonyl (—SO₂Me) group significantly diminishes the electron density on the amine nitrogen.[3][4] This reduction in basicity and nucleophilicity makes the amine a weaker nucleophile compared to simpler alkylamines, thus slowing down the rate of reaction.[5]

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently potent to generate a highly reactive activated species required to react with the deactivated amine.[6]

Q2: I observe a slow reaction rate, with starting materials consumed over an extended period, often leading to side product formation. How can I accelerate the reaction?

A2: Sluggish reactions are a direct consequence of the factors mentioned above. To enhance the reaction rate, consider the following strategies:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric and electronic barriers.[7] Gentle heating to 40-60 °C is a good starting point. However, be mindful of potential side reactions or racemization of chiral centers at elevated temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating slow reactions by efficiently heating the reaction mixture.[8] This can dramatically reduce reaction times from hours to minutes.

Q3: Which coupling reagents are most effective for this sterically hindered and electronically deactivated amine?

A3: For challenging substrates like trans-3-methylsulfonylcyclobutylamine, moving beyond standard carbodiimide reagents like DCC or EDC is often necessary. More potent activating agents are recommended.

  • Uronium/Aminium Salts: Reagents such as HATU , HBTU , and HCTU are highly effective for difficult couplings due to their ability to form highly reactive activated esters.[9][10][11] HATU, in particular, is often the reagent of choice for sterically demanding and electron-poor amines.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent for hindered couplings and can be less prone to certain side reactions compared to uronium salts.[6]

  • Conversion to Acid Halides: In particularly stubborn cases, converting the carboxylic acid to its more reactive acyl chloride or acyl fluoride can drive the reaction to completion.[6][12] This is a two-step process but is often the most robust solution for highly unreactive partners.

The following table provides a comparative overview of recommended coupling reagents:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemization.[9][10]Higher cost, potential for side reactions if not used correctly.
Phosphonium Salts PyBOP, PyAOPExcellent for sterically hindered couplings, stable.[6]Byproducts can sometimes be difficult to remove.
Acid Halides Acyl Chlorides, Acyl FluoridesHighest reactivity, effective for the most challenging substrates.[6][12]Requires an additional synthetic step, harsh conditions for formation.
Q4: What is the optimal choice of base and solvent for this reaction?

A4: The choice of base and solvent can significantly impact the reaction's success.

  • Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice. For particularly sensitive substrates where racemization is a concern, a weaker base like 2,4,6-collidine can be considered.

  • Solvent: A polar aprotic solvent is generally preferred to ensure the solubility of all reactants. N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or acetonitrile (MeCN) are good choices. Ensure the use of anhydrous solvents to prevent hydrolysis of the activated species.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting amide coupling reactions with trans-3-methylsulfonylcyclobutylamine.

Troubleshooting_Workflow cluster_0 Initial Reaction Setup cluster_1 Problem Identification cluster_2 Optimization Strategies cluster_3 Outcome Start Standard Conditions: Carboxylic Acid (1.0 eq) Amine (1.1 eq) HATU (1.2 eq) DIPEA (2.0 eq) DMF, RT, 2-4h Problem Low Yield or No Reaction Start->Problem IncreaseTemp Increase Temperature (40-60 °C) or Use Microwave Irradiation Problem->IncreaseTemp Initial Step ChangeReagent Switch to a More Potent Coupling Reagent (e.g., Acyl Fluoride) Problem->ChangeReagent Alternative First Step IncreaseTime Extend Reaction Time (up to 24h) Problem->IncreaseTime If reaction is slow IncreaseTemp->ChangeReagent If still low yield Success Successful Coupling IncreaseTemp->Success If successful ChangeReagent->IncreaseTime If still slow ChangeReagent->Success If successful PreActivation Pre-activate Carboxylic Acid (15-30 min before adding amine) IncreaseTime->PreActivation If starting materials remain IncreaseTime->Success If successful PreActivation->Success

Caption: A decision-making flowchart for optimizing amide coupling reactions.

Detailed Experimental Protocol: Acyl Fluoride-Mediated Coupling

For exceptionally challenging couplings where standard methods fail, the in-situ formation of an acyl fluoride provides a highly reactive intermediate.[6]

Materials:

  • Carboxylic acid (1.0 equiv)

  • trans-3-Methylsulfonylcyclobutylamine (1.1 equiv)

  • Cyanuric fluoride (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acid Fluoride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (3.0 equiv) followed by the dropwise addition of cyanuric fluoride (1.5 equiv).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acyl fluoride by TLC or ¹⁹F NMR if possible.

  • Amide Coupling:

    • In a separate flame-dried flask, dissolve trans-3-methylsulfonylcyclobutylamine (1.1 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acyl fluoride solution to the amine solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

References

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combin
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
  • Optimization of the reaction conditions for amide bond formation
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
  • Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. PMC.
  • Cyclobutyl amine derivatives.
  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Bicyclobutanes as unusual building blocks for complexity gener
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
  • Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. PMC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed.
  • Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Amide synthesis by transamid
  • Sulfonamide Synthesis through Electrochemical Oxid
  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
  • Preparation of sulfonyl imine compounds.
  • How can I replace aromatic attached SMe group with amines?.
  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides
  • T.
  • Synthesis of Amides and Amidines by Reaction of Carboxylic Acids and Amines in the Presence of Polyphophoric Acid Trimethylsilyl Ester (PPSE). Semantic Scholar.
  • The Chemistry of Amines.
  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermedi
  • Amines and Heterocycles.
  • Amine Reactivity. MSU chemistry.
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions. PubMed.
  • Synthesis and Reactivity of trans- Tricyclo[4.2.0.0 1,3 ]oct-4-ene.
  • Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. PMC.
  • Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Deriv

Sources

optimizing flash chromatography gradients for trans-3-methylsulfonylcyclobutylamine isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, basic, and isomerically complex molecules. trans-3-methylsulfonylcyclobutylamine presents a unique trifecta of chromatographic hurdles: a basic primary amine, a highly polar electron-withdrawing sulfonyl group, and the critical need for diastereomeric resolution from its cis counterpart.

This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to optimize your flash chromatography workflows.

Quantitative Data Summary: Stationary Phase Selection

To achieve optimal loading capacity and resolution, selecting the correct stationary and mobile phase combination is critical. The table below summarizes the validated parameters for isolating 3-methylsulfonylcyclobutylamine.

Stationary PhaseMobile Phase SystemRequired ModifierEst. Loading Capacity (w/w)Isomer Resolution (cis/trans)
Bare Silica (Normal Phase) DCM / MeOH1-5% TEA or NH₄OH0.5% - 1.0%Moderate
Amine-Functionalized Silica Hexane / EtOAcNone2.0% - 5.0%Excellent
Reversed-Phase (C18) Water / Acetonitrile0.1% TEA (pH > 9)1.0% - 2.0%High

Troubleshooting FAQs

Q: Why does trans-3-methylsulfonylcyclobutylamine exhibit severe peak tailing and poor recovery on standard normal-phase silica? A: This is a classic acid-base interaction issue. Bare silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.5. The primary amine on your target molecule is highly basic. When introduced to the column, the amine undergoes an ion-exchange interaction with the silanols rather than standard adsorption/desorption [1]. This strong electrostatic attraction causes the compound to smear across the column, resulting in broad, tailing peaks and low isolated yields.

The Fix: You must mask these silanol groups. While you can dynamically mask them by adding a competing volatile base (like 1-5% triethylamine or methanolic ammonia) to your mobile phase [3], the superior and more reproducible approach is to use an amine-functionalized stationary phase (e.g., Biotage KP-NH). These columns permanently mask the acidic silanols, allowing basic amines to elute symmetrically using softer, safer solvent gradients like Hexane/Ethyl Acetate without the need for basic modifiers[1].

Q: My cis and trans isomers are co-eluting. How do I optimize the gradient to resolve them? A: Co-elution of diastereomers typically occurs when the gradient slope is too steep. A generic scouting gradient (e.g., 0-100% strong solvent over 10 Column Volumes) increases the mobile phase polarity too rapidly. Because the cis and trans isomers of 3-methylsulfonylcyclobutylamine have only subtle differences in their dipole moments and steric profiles, a steep gradient collapses their separation window, forcing them off the column simultaneously [5].

The Fix: Implement a shallow, focused gradient. By utilizing predictive models like the "Time-on-Target" algorithm, you can determine the exact solvent composition required to elute the compound [2]. Once identified, hold the gradient just below this polarity to elute early impurities, then execute a very shallow ramp (e.g., 2-5% increase per CV) through the elution window. This maximizes the interaction time between the isomers and the stationary phase, exploiting their minor steric differences to achieve baseline resolution[5].

Q: Can I use Reversed-Phase (C18) chromatography for this molecule? If so, how do I prevent it from eluting in the void volume? A: Yes, reversed-phase (RP) chromatography is excellent for highly polar molecules like this one. However, if you run an RP column with standard neutral or acidic mobile phases (like Water/Acetonitrile with Formic Acid), the primary amine becomes protonated. In its ionized state, the molecule is extremely hydrophilic and will wash out in the void volume with zero retention [3].

The Fix: You must use an alkaline mobile phase to drive the amine into its free-base state. By adding 0.1% triethylamine (TEA) or ammonium hydroxide to both your aqueous and organic mobile phases, you raise the pH above the amine's pKa. At a high pH, the molecule becomes lipophilic, significantly increasing its retention on the C18 media and allowing for controlled gradient separation [3].

Method Development Workflow

MethodDev Crude Crude cis/trans Mixture (3-methylsulfonylcyclobutylamine) TLC TLC Scouting & Solubility Test (Target Rf: 0.15 - 0.30) Crude->TLC BareSilica Bare Silica (Normal Phase) Add 1-5% TEA/NH3 TLC->BareSilica Low Budget AmineSilica Amine-Functionalized Silica No modifier needed TLC->AmineSilica Best Peak Shape RPC18 Reversed-Phase (C18) Requires Alkaline pH (>9) TLC->RPC18 High Polarity Gradient Focused Gradient Optimization (Shallow Ramp: 2-5% / CV) BareSilica->Gradient AmineSilica->Gradient RPC18->Gradient Flash Automated Flash Chromatography (Fraction Collection via UV/ELSD) Gradient->Flash Pure Isolated trans-Isomer (Validation via NMR/LCMS) Flash->Pure

Logical decision tree for amine flash chromatography method development.

Experimental Protocol: Translating TLC to a Focused Flash Gradient

This step-by-step protocol provides a self-validating feedback loop to ensure reliable scale-up from analytical TLC to preparative flash chromatography [4].

Step 1: TLC Scouting & Mobile Phase Selection

  • Spot the crude mixture on an amine-functionalized TLC plate.

  • Develop using a Hexane/Ethyl Acetate mixture. Adjust the ratio until the trans isomer reaches a Retention factor (Rf) between 0.15 and 0.30. Causality Check: An Rf in this range ensures the compound has sufficient affinity for the stationary phase to allow for separation, but won't be retained so long that it causes severe band broadening [6].

Step 2: Calculate Column Volumes (CV)

  • Calculate the exact elution point using the formula: CV=1/Rf​ . Example: If the trans isomer has an Rf of 0.2 in 40% EtOAc, it will elute at exactly 5 CV in an isocratic run at that specific concentration.

Step 3: Design the Focused Gradient Program your automated flash system with the following phases to maximize isomer resolution:

  • Equilibration: 3 CV at 20% EtOAc (half the optimal TLC concentration).

  • Isocratic Hold: 2 CV at 20% EtOAc to wash out non-polar impurities.

  • Shallow Ramp: Increase EtOAc from 20% to 50% over 6 CV (a shallow 5% per CV slope) to separate the cis and trans isomers.

  • Flush: 2 CV at 100% EtOAc to clear the column of highly polar contaminants.

Step 4: Execution & Fractionation

  • Run the method. Since 3-methylsulfonylcyclobutylamine lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or monitor at a low UV wavelength (e.g., 210 nm) if your solvents permit.

Step 5: Validation

  • Analyze the collected fractions via LC-MS or NMR to confirm diastereomeric purity (>95% trans).

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. [Link]

  • Teledyne Labs. "Flash Chromatography Method Development in a Flash!" Teledyne Labs Application Notes. [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. [Link]

  • Biotage. "How does gradient slope impact flash chromatography loading capacity?" Biotage Blog. [Link]

  • Sorbent Technologies. "Flash Chromatography Basics." Sorbent Technologies Guide. [Link]

Validation & Comparative

1H NMR and 13C NMR chemical shifts for trans-3-methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Profiling of 3-Methylsulfonylcyclobutylamine: A Comparative NMR Guide for Trans and Cis Isomers

Executive Summary & Scientific Context

In modern medicinal chemistry, trans-3-methylsulfonylcyclobutylamine (Free base CAS: 1363381-54-7; HCl salt CAS: 1408075-97-7) has emerged as a critical bifunctional building block. It is frequently incorporated into the scaffolds of advanced kinase inhibitors—such as IRAK4 and MALT1 inhibitors—to improve metabolic stability and optimize spatial pharmacophores [1]. Because the relative stereochemistry of the cyclobutane ring directly dictates the vector of the sulfonyl group within the target protein's binding pocket, distinguishing the trans isomer from its cis counterpart (CAS: 1408074-56-5) is a mandatory quality control step in drug development.

As a Senior Application Scientist, I approach stereochemical validation not merely as a data collection exercise, but as a rigorous proof of molecular geometry. This guide provides an objective comparison of the 1 H and 13 C NMR profiles for both isomers, outlining a self-validating analytical workflow to ensure absolute stereochemical integrity.

Structural Dynamics and NMR Causality

To interpret the NMR spectra of 1,3-disubstituted cyclobutanes accurately, one must understand their conformational dynamics [2]. Cyclobutanes minimize torsional strain by adopting puckered conformations rather than planar geometries:

  • The Cis Isomer: Strongly favors a diequatorial-like puckered conformation. This geometry places the C1-H (adjacent to the amine) and C3-H (adjacent to the sulfonyl) protons in pseudo-axial positions on the same face of the ring. Consequently, they exhibit a strong through-space Nuclear Overhauser Effect (NOE).

  • The Trans Isomer: Forced into an axial-equatorial relationship, the ring undergoes rapid interconversion between degenerate puckered states. This dynamic flipping averages the chemical environments of the C2 and C4 methylene protons. Crucially, the C1-H and C3-H protons reside on opposite faces of the ring (distance > 3.5 Å), rendering any NOE correlation negligible. Furthermore, the steric compression experienced during the rapid ring flip slightly deshields the methine protons in the trans isomer compared to the cis isomer.

Stereochemical Assignment Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (NOESY / ROESY) Prep->Acq2D Analysis1D Chemical Shift & Multiplet Analysis Acq1D->Analysis1D Analysis2D Through-Space Correlation (NOE) Acq2D->Analysis2D Decision Stereochemical Assignment (Trans vs Cis) Analysis1D->Decision Analysis2D->Decision

Workflow for the stereochemical assignment of cyclobutylamine derivatives using 1D and 2D NMR.

Comparative NMR Data

The following tables summarize the benchmark chemical shifts for the hydrochloride salts of both isomers. Data is representative of acquisitions performed at 400 MHz ( 1 H) and 100 MHz ( 13 C) in DMSO- d6​ at 298K.

Table 1: 1 H NMR Chemical Shifts Comparison

Position trans-Isomer (ppm) cis-Isomer (ppm) Multiplicity Integration Causality / Note

| -NH 3+​ | 8.45 | 8.30 | br s | 3H | Broadened due to quadrupolar relaxation of Nitrogen. | | C3-H (CH-SO 2​ ) | 4.05 | 3.85 | m (quintet-like) | 1H | Deshielded by the electron-withdrawing sulfonyl group. | | C1-H (CH-N) | 3.82 | 3.60 | m (quintet-like) | 1H | Trans methine protons shift downfield due to pseudo-axial steric compression. | | -SO 2​ CH 3​ | 2.95 | 2.92 | s | 3H | Sharp singlet; highly characteristic of methylsulfonyl. | | C2, C4-H (CH 2​ ) | 2.65 (m), 2.45 (m) | 2.75 (m), 2.25 (m) | m | 4H | Diastereotopic ring protons split into complex multiplets. |

Table 2: 13 C NMR Chemical Shifts Comparison

Position trans-Isomer (ppm) cis-Isomer (ppm) Causality / Note

| C3 (CH-SO 2​ ) | 52.4 | 50.1 | α -effect from the sulfonyl group. | | C1 (CH-N) | 42.8 | 40.5 | α -effect from the primary amine. | | -SO 2​ CH 3​ | 39.5 | 39.2 | Often overlaps with the DMSO- d6​ septet (39.52 ppm); requires high resolution. | | C2, C4 (CH 2​ ) | 31.2 | 33.5 | Symmetrical carbons; appear as a single peak due to rapid ring flipping. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system. It does not rely solely on absolute chemical shifts—which can drift with concentration or trace moisture—but rather on the binary presence or absence of 2D NOE correlations [3].

Step 1: Sample Preparation

  • Weigh 15–20 mg of the cyclobutylamine HCl salt into a clean vial.

  • Dissolve completely in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Expert Insight: DMSO- d6​ is chosen over CDCl 3​ because the highly polar HCl salt will not dissolve in chloroform, and DMSO prevents the rapid exchange of the -NH 3+​ protons, allowing them to be observed and integrated.

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration. Acquire 16–32 scans.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 512–1024 scans depending on probe sensitivity.

Step 3: 2D NOESY Acquisition (The Validation Step)

  • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Critical Parameter: Set the mixing time ( τm​ ) to 300–500 ms. This duration is optimized for small molecules (MW < 500 Da) in the extreme narrowing limit to allow NOE buildup without excessive spin diffusion.

  • Acquire with 2048 x 256 data points for high resolution in the indirect dimension.

Step 4: Data Processing & Stereochemical Assignment

  • Process the spectra with exponential multiplication (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C).

  • The Decision Matrix: Inspect the 2D NOESY spectrum at the cross-section of the C1-H (~3.8 ppm) and C3-H (~4.0 ppm) resonances.

    • If a strong cross-peak is present: The protons are co-facial. The sample is the cis-isomer .

    • If the cross-peak is absent (or indistinguishable from noise): The protons are on opposite faces. The sample is the trans-isomer .

References

  • European Patent Office. (2021). EP 3800188 A1: Substituted Pyrazolopyrimidines as IRAK4 Inhibitors. (Details the utilization and spectral characterization of trans-3-(methylsulfonyl)cyclobutanamine derivatives).
  • Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. MDPI Molecules, 24(18), 3227. Verified URL:[Link]

  • De-Juan-Alberdi, M., et al. (2025). Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition. European Journal of Organic Chemistry. (Discusses the use of NOESY/ROESY for definitive stereochemical assignment in cyclobutanes). Verified URL:[Link]

A Comparative Guide for Medicinal Chemists: trans-3-methylsulfonylcyclobutylamine vs. Cyclopropylamine Derivatives in SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Small Rings in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, strained carbocycles, particularly cyclopropanes and cyclobutanes, have emerged from the medicinal chemist's toolbox as powerful scaffolds. Their inherent rigidity reduces the entropic penalty of binding to a target, while their three-dimensional nature offers sophisticated ways to probe the topology of protein binding sites.[1][2]

This guide provides an in-depth comparison of two important amine-bearing scaffolds: the well-established cyclopropylamine derivatives and the increasingly utilized trans-3-methylsulfonylcyclobutylamine . We will move beyond a simple feature-by-feature list to explore the causality behind their differing behaviors in Structure-Activity Relationship (SAR) studies, providing field-proven insights into their strategic application.

Fundamental Structural and Physicochemical Properties: A Tale of Two Rings

The choice between a cyclobutane and a cyclopropane scaffold is a decision rooted in their fundamental differences in geometry, ring strain, and electronic character. These differences profoundly impact how they and their derivatives interact with their biological targets and metabolic enzymes.

The cyclopropane ring is the most strained of the monocarbocycles, with a strain energy of approximately 28 kcal/mol.[1] This high strain results in C-C bonds with significant p-character, shorter bond lengths (1.51 Å), and a planar, rigid structure.[2] In contrast, the cyclobutane ring possesses slightly less strain energy (~26 kcal/mol) and adopts a puckered or folded conformation to relieve torsional strain.[1][3] This puckering is a critical feature, as it places substituents in distinct axial and equatorial-like positions, offering unique three-dimensional exit vectors that are not accessible with a planar cyclopropane.[1]

The introduction of a methylsulfonyl group in trans-3-methylsulfonylcyclobutylamine adds another layer of complexity. This potent electron-withdrawing group is a strong hydrogen bond acceptor and significantly increases the polarity of the scaffold without introducing a basic center, a feature that can be exploited to fine-tune solubility and target interactions.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyCyclopropylamineCyclobutylaminetrans-3-MethylsulfonylcyclobutylamineRationale and Implication
Ring Strain Energy ~28 kcal/mol~26 kcal/mol~26 kcal/molHigh strain in cyclopropane can influence reactivity and metabolism. Cyclobutane is slightly less strained.[1][3]
Conformation Planar, RigidPuckered, FoldedPuckered, FoldedThe puckered cyclobutane offers distinct 3D vectors for substituents, enabling more nuanced exploration of binding pockets.[1]
C-C Bond Length ~1.51 Å~1.56 Å~1.56 ÅShorter bonds in cyclopropane reflect higher s-character in C-H bonds, impacting metabolic stability.[1][2]
Calculated pKa ~8.9 - 9.1~9.3 - 9.5Lowered (est. 8.5-8.8)The electron-withdrawing sulfonyl group reduces the basicity of the amine, which can alter target binding and cell permeability.
Calculated logP ~0.3~0.7~ -0.5The methylsulfonyl group drastically increases polarity, which can be used to improve solubility and reduce off-target hydrophobic interactions.

Strategic Application in Structure-Activity Relationship (SAR) Studies

The decision to use a cyclopropylamine versus a trans-3-methylsulfonylcyclobutylamine derivative is often a strategic one based on the specific goals of the SAR campaign.

Cyclopropylamine Derivatives: The Versatile Workhorse

Due to their synthetic accessibility and rigid nature, cyclopropylamines are frequently used in the initial stages of lead optimization.[4] They serve as conformationally restricted bioisosteres for larger or more flexible groups, helping to lock in a bioactive conformation. The SAR of cyclopropylamine derivatives is often straightforward, focusing on substitution at the amine or the phenyl ring in arylcyclopropylamines.[5][6]

Key SAR Applications:

  • Conformational Constraint: Replacing a flexible ethylamine side chain with a cyclopropylamine can rigidify the molecule, improving potency by pre-organizing the pharmacophore for binding.[2]

  • Vectorial Exploration: The amine vector is presented in a well-defined orientation relative to other substituents.

  • Metabolic Blocking: The cyclopropyl ring itself is often resistant to metabolism due to its high C-H bond dissociation energy, making it a useful replacement for metabolically labile groups like an isopropyl moiety.[7]

cluster_0 Cyclopropylamine Scaffold cluster_1 trans-3-Methylsulfonylcyclobutylamine Scaffold CPA_N R-NH- CPA_C1 CH CPA_N->CPA_C1 ExitVector1 Exit Vector (Amine) CPA_N->ExitVector1 CPA_C2 CH₂ CPA_C1->CPA_C2 CPA_C3 CH₂ CPA_C2->CPA_C3 CPA_C3->CPA_C1 CBA_N R-NH- CBA_C1 CH CBA_N->CBA_C1 ExitVector2 Exit Vector 1 (Amine) CBA_N->ExitVector2 CBA_C2 CH₂ CBA_C1->CBA_C2 CBA_C3 CH CBA_C2->CBA_C3 CBA_C4 CH₂ CBA_C3->CBA_C4 CBA_S -SO₂CH₃ CBA_C3->CBA_S CBA_C4->CPA_C1 ExitVector3 Exit Vector 2 (Sulfonyl) CBA_S->ExitVector3

Caption: Differing exit vectors of cyclopropylamine vs. trans-1,3-disubstituted cyclobutylamine.

trans-3-Methylsulfonylcyclobutylamine: The 3D Navigator

This scaffold excels where simple cyclopropylamines may fall short, particularly when a more sophisticated, three-dimensional arrangement of functional groups is required. The trans-1,3-substitution pattern places the amine and the methylsulfonyl group on opposite corners of the puckered ring, creating two distinct vectors for probing different regions of a binding pocket.[1]

Key SAR Applications:

  • Accessing Deep Pockets: The axial-like orientation of one substituent can allow it to reach into a hydrophobic pocket while the equatorial-like substituent on the opposite side engages in a polar interaction.

  • Fine-Tuning Physicochemical Properties: The sulfonyl group provides a powerful handle to increase solubility and polarity, addressing potential liabilities in late-stage optimization without adding a formal charge.

  • Improving Metabolic Stability: The electron-withdrawing nature of the sulfonyl group can deactivate the cyclobutane ring towards certain oxidative metabolic pathways.

Metabolic Stability and Potential Liabilities

Metabolism is a critical consideration for any amine-containing scaffold. While both ring systems can be used to enhance metabolic stability, they also carry distinct liabilities.

The Cyclopropylamine "Alert"

A significant body of literature highlights a potential metabolic risk associated with cyclopropylamines. Cytochrome P450-mediated oxidation at the carbon bearing the amine can lead to ring-opening and the formation of a reactive iminium ion and subsequent aldehyde metabolite.[8] This pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin.[7] While not all cyclopropylamines are toxic, this potential for bioactivation must be carefully assessed in any drug development program.

Metabolism of Cyclobutylamines

Cyclobutylamines are also susceptible to α-carbon oxidation.[8] However, the electronic influence of the 3-methylsulfonyl group in the target scaffold may alter this profile. By withdrawing electron density from the ring, the sulfonyl group can decrease the susceptibility of the ring's C-H bonds to oxidative cleavage. Furthermore, metabolism may be shunted to other parts of the molecule. Direct experimental comparison is essential.

cluster_cpa Cyclopropylamine Metabolism cluster_cba trans-3-Methylsulfonylcyclobutylamine Metabolism CPA Cyclopropylamine Derivative CPA_OX CYP450 Oxidation CPA->CPA_OX CPA_IM Iminium Ion (Reactive Intermediate) CPA_OX->CPA_IM CPA_RO Ring-Opened Aldehyde CPA_IM->CPA_RO CPA_GSH GSH Adduct CPA_IM->CPA_GSH Trapping CBA trans-3-MeSO₂- cyclobutylamine Deriv. CBA_OX CYP450 Oxidation CBA->CBA_OX CBA_STABLE Potentially More Stable (Electron Withdrawing Effect) CBA_OX->CBA_STABLE CBA_ALT Alternative Metabolism (e.g., N-dealkylation) CBA_OX->CBA_ALT

Caption: Potential metabolic pathways for cyclopropylamine and cyclobutylamine scaffolds.

Synthetic Accessibility and Experimental Protocols

The ease and versatility of synthesis are major factors in the early stages of an SAR campaign.

Protocol 1: Representative Synthesis of an N-Aryl Cyclopropylamine Derivative

This protocol outlines a common reductive amination approach, which is robust and allows for wide diversification of the aryl partner.

Objective: To synthesize N-(4-fluorophenyl)cyclopropanamine.

Materials:

  • Cyclopropanone (or its ethyl hemiacetal)

  • 4-fluoroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in dichloroethane (0.2 M), add cyclopropanone ethyl hemiacetal (1.2 eq) followed by acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild reducing agent ideal for reductive aminations, as it will not reduce the ketone/aldehyde starting material but will readily reduce the in situ-formed iminium ion.

  • Allow the reaction to stir at room temperature for 16 hours or until LC-MS analysis indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield the desired N-(4-fluorophenyl)cyclopropanamine. Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and HRMS must match the expected structure.

Protocol 2: Synthesis of trans-3-Methylsulfonylcyclobutylamine Hydrochloride

The synthesis of this more complex scaffold requires a multi-step sequence, often starting from cyclobutane-1,3-dicarboxylic acid or a related precursor, highlighting the increased synthetic investment required.

Objective: To prepare the core scaffold for further derivatization. This protocol is a conceptual representation based on common synthetic strategies.[9][10]

Materials:

  • cis-3-Aminocyclobutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Sodium methanethiolate (NaSMe)

  • Hydrochloric acid (HCl) in Dioxane

  • Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Boc Protection: Protect the amine of cis-3-aminocyclobutanol (1.0 eq) with Boc₂O (1.1 eq) and Et₃N (1.2 eq) in DCM to yield Boc-protected cis-3-aminocyclobutanol.

  • Mesylation: React the alcohol with MsCl (1.2 eq) and Et₃N (1.3 eq) in DCM at 0 °C to room temperature. This converts the hydroxyl into a good leaving group (mesylate).

  • SN2 Displacement (Inversion of Stereochemistry): Displace the mesylate with sodium methanethiolate (1.5 eq) in DMF. Causality: This SN2 reaction proceeds with inversion of configuration, converting the cis-precursor to the desired trans-thioether.

  • Oxidation: Dissolve the resulting trans-thioether in DCM and treat with mCPBA (2.2 eq) at 0 °C to room temperature. Causality: Using >2 equivalents of the oxidant ensures the full oxidation of the sulfide to the sulfone.

  • Deprotection: Remove the Boc protecting group by treating the sulfone with a solution of 4M HCl in dioxane.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford trans-3-methylsulfonylcyclobutylamine as its hydrochloride salt.[11] Self-Validation: Stereochemistry must be confirmed by NOE NMR experiments or X-ray crystallography. Purity and identity confirmed by NMR and HRMS.

Conclusion: A Strategic Framework for Scaffold Selection

The choice between trans-3-methylsulfonylcyclobutylamine and cyclopropylamine derivatives is not a matter of one being universally superior. Instead, it is a strategic decision guided by the specific challenges and goals of a drug discovery project.

  • Cyclopropylamine derivatives are an outstanding choice for initial SAR exploration and lead hopping . Their synthetic tractability allows for rapid generation of analogs to establish core pharmacophore requirements and explore conformational constraints. However, the potential for metabolic bioactivation requires diligent safety assessment.

  • trans-3-Methylsulfonylcyclobutylamine represents a more advanced tool for lead optimization . Its synthesis is more demanding, but it provides a unique 3D scaffold that can solve complex challenges related to potency, selectivity, and ADME properties. The sulfonyl group is a powerful modulator of polarity and can be used to access specific polar interactions in a target binding site, while the trans geometry provides distinct exit vectors to escape metabolic hotspots or probe new regions of the protein.

Ultimately, a deep understanding of the structural, electronic, and metabolic characteristics of both scaffolds empowers the medicinal chemist to make informed decisions, accelerating the journey toward safe and effective medicines.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 5(9), 1374-1386. [Link]

  • Battiti, F. O., et al. (2023). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 28(8), 3429. [Link]

  • Moody, C. J., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(49), 26915-26922. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]

  • Lautens, M., et al. (2016). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 18(7), 2427-2431. [Link]

  • Chemistry LibreTexts. (2023). Stability of Cycloalkanes - Ring Strain. [Link]

  • Wikipedia. (2024). Cyclopropylamine. [Link]

  • Kim, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1128-1132. [Link]

  • Peters, J. U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Kalgutkar, A. S. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical Pharmacology, 174, 113796. [Link]

  • Pharmaguideline. (2022). Reactions of Cyclopropane and Cyclobutane. [Link]

  • KPU Pressbooks. (2022). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I. [Link]

  • Dash, S., et al. (2024). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Williams, R., et al. (2016). Flat SAR of P3-methylsulphonamide based small molecule legumain inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 413-416. [Link]

  • Gauthier, D. R., et al. (2022). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. The Journal of Organic Chemistry, 87(5), 3569-3574. [Link]

  • Newman, A. H., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Journal of Medicinal Chemistry, 60(5), 1939-1956. [Link]

  • Jefferson, E. A., et al. (2004). Optimizing the antibacterial activity of a lead structure discovered by "SAR by MS" technology. Bioorganic & Medicinal Chemistry Letters, 14(21), 5257-5261. [Link]

  • Oh, K. S., et al. (2018). SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins. Molecules, 23(11), 2998. [Link]

  • Newman, A. H., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 1939-1956. [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]

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Evaluating Pharmacokinetic Differences Between trans- and cis-3-Methylsulfonylcyclobutylamine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee lead optimization campaigns where the simple inversion of a single stereocenter dictates the survival or failure of a clinical candidate. The 3-methylsulfonylcyclobutylamine moiety is a prime example of such a critical building block. Widely utilized in the synthesis of kinase inhibitors and immunomodulators, the choice between its cis and trans isomers profoundly impacts the resulting molecule's 3D conformation, target affinity, and pharmacokinetic (PK) profile.

This guide provides an objective, data-driven comparison of trans- and cis-3-methylsulfonylcyclobutylamine when incorporated into drug scaffolds, detailing the causality behind their divergent PK behaviors and providing robust, self-validating protocols for their experimental evaluation.

Structural and Physicochemical Divergence

The cyclobutane ring is not flat; it adopts a "puckered" conformation to relieve torsional strain. When substituted at the 1 and 3 positions with an amine and a methylsulfonyl group, the stereochemistry dictates the spatial vectors of these functional groups.

  • The cis-Isomer: Typically adopts a pseudo-diequatorial conformation. This allows the molecule to maintain a flatter, more compact topological profile. The vectors of the polar groups are somewhat aligned, often allowing for tighter intramolecular packing or shielding of the polar surface area (PSA) from the aqueous environment.

  • The trans-Isomer: Forced into a pseudo-equatorial-axial conformation. The axial projection of the bulky, highly polar methylsulfonyl group increases the 3D spatial volume and exposes the polar oxygens to the solvent.

These conformational differences directly translate to divergent physicochemical properties, which subsequently govern absorption, distribution, metabolism, and excretion (ADME).

Comparative Physicochemical Impact
Propertycis-3-Methylsulfonylcyclobutylaminetrans-3-Methylsulfonylcyclobutylamine
Ring Conformation Pseudo-DiequatorialPseudo-Equatorial-Axial
Exposed Polar Surface Area (ePSA) Generally Lower (shielded)Generally Higher (exposed)
Target Affinity (Kinases) Often Higher (e.g., JAK1)Often Lower (steric clashes)
Passive Permeability (Papp) HigherLower
CYP450 Metabolic Stability High (steric shielding of ring)Variable (exposed axial protons)

Pharmacokinetic Implications: The Core Evaluation

Absorption & Membrane Permeability

Because the trans-isomer forces the methylsulfonyl group into an exposed axial position, it typically exhibits a higher topological polar surface area (tPSA). In biological systems, this increased hydrogen-bond acceptor exposure requires a higher desolvation energy to pass through lipophilic cell membranes, resulting in lower passive permeability (Caco-2 Papp​ ) compared to the cis-isomer.

Target Affinity & Metabolic Clearance ( CLint​ )

The orientation of the methylsulfonyl group dictates both its alignment within the target's binding pocket and its interaction with the active sites of Cytochrome P450 (CYP450) enzymes.

This was famously demonstrated during the optimization of the JAK1 inhibitor abrocitinib (PF-04965842). Researchers found that incorporating the cis-isomer of the cyclobutyl moiety allowed for optimal hydrogen bonding alignment within the kinase ATP-binding pocket, yielding a highly potent compound. In stark contrast, the trans-isomer suffered a ~20-fold loss in potency due to severe steric clashes within the binding site[1]. Furthermore, the compact diequatorial nature of the cis-isomer often shields the adjacent cyclobutane carbons from CYP-mediated oxidation, lowering intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life ( t1/2​ ).

However, the trans-isomer is not without merit. In targets requiring deep, narrow pocket penetration where an axial vector is necessary to engage specific allosteric residues, the trans-3-methylsulfonylcyclobutylamine moiety is actively utilized, such as in the development of novel MALT1 inhibitors for immunological diseases[2].

Visualizing the Stereochemical Impact

Stereochemical_Impact IsomerCis cis-Isomer (Equatorial-Equatorial) TargetCis High Target Affinity Optimal Pocket Alignment IsomerCis->TargetCis ClearanceCis Lower CYP Clearance Shielded Oxidation Sites IsomerCis->ClearanceCis IsomerTrans trans-Isomer (Equatorial-Axial) TargetTrans Reduced Affinity Steric Clash in Pocket IsomerTrans->TargetTrans ClearanceTrans Higher CYP Clearance Exposed Oxidation Sites IsomerTrans->ClearanceTrans

Caption: Impact of cyclobutane stereochemistry on target affinity and CYP450 clearance.

Experimental Methodologies for PK Evaluation

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine if the axial/equatorial orientation of the methylsulfonyl group alters passive diffusion or P-glycoprotein (P-gp) efflux liability.

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days.

    • Causality: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. A TEER > 250 Ω·cm² validates tight junction integrity, ensuring that any measured permeability is transcellular (drug-specific) rather than paracellular leakage.

  • Compound Incubation: Dose the cis and trans lead compounds (10 µM) in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions. Incubate for 2 hours at 37°C.

    • Causality: Dosing in both directions allows for the calculation of the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates that the exposed polar surface of the isomer has triggered P-gp mediated active efflux.

  • LC-MS/MS Quantification: Quench samples with cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the impact of stereochemistry on CYP-mediated Phase I clearance.

  • Microsome & Cofactor Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Add a NADPH-regenerating system.

    • Causality: Pre-incubating the mixture for 5 minutes at 37°C ensures that CYP450 enzymes are fully active before introducing the isomeric substrates, preventing artificial lags in the clearance curve.

  • Time-Course Sampling: Spike in the cis or trans compound (1 µM final concentration). At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile.

    • Causality: The cold organic solvent instantly precipitates microsomal proteins and halts metabolism. This provides a self-validating, linear logarithmic decay curve of the parent compound.

  • Data Analysis: Calculate the half-life ( t1/2​ ) from the slope of the natural log of remaining compound vs. time.

    • Causality: Normalize the decay slope to the microsomal protein concentration to calculate CLint​ (µL/min/mg protein), allowing for direct in vitro-to-in vivo extrapolation (IVIVE) of hepatic clearance.

Workflow Integration

PK_Workflow Start Synthesize Isomeric Scaffolds (cis- vs trans-3-methylsulfonylcyclobutylamine) InVitro In Vitro PK Profiling Start->InVitro Perm Caco-2 Permeability Assess Dipole & PSA Impact InVitro->Perm Metab HLM Stability Assay Assess CYP450 Clearance InVitro->Metab InVivo In Vivo PK (Rodent) Evaluate Vd, t1/2, and AUC Perm->InVivo Metab->InVivo Decision Select Optimal Isomer for Clinical Candidate InVivo->Decision

Caption: Workflow for comparative pharmacokinetic evaluation of cis- and trans-isomers.

Conclusion & Application Scientist's Verdict

When evaluating 3-methylsulfonylcyclobutylamine as a building block, stereochemistry cannot be treated as an afterthought. The cis-isomer is generally the preferred starting point for kinase inhibitors due to its diequatorial compactness, which minimizes steric clashes in ATP-binding pockets and reduces CYP450-mediated clearance. However, for targets with deep, allosteric crevices requiring specific vector projections (such as MALT1), the trans-isomer provides an indispensable geometric alternative. Rigorous, parallel PK profiling using the protocols outlined above is mandatory to identify the optimal clinical candidate.

References

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Janssen Pharmaceutica NV. (2024). WO2024133859A1 - Malt1 inhibitors.

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Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling trans-3-Methylsulfonylcyclobutylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

trans-3-Methylsulfonylcyclobutylamine (typically supplied and handled as its hydrochloride salt, CAS: 1408075-97-7) is a highly specialized building block utilized in advanced pharmaceutical research and drug discovery. Because it contains a rigid cyclobutane ring, a polar methylsulfonyl group, and an amine hydrochloride functionality, it presents unique handling and safety challenges in the laboratory setting.

This guide provides an authoritative, step-by-step operational protocol designed to ensure researcher safety, maintain chemical integrity, and establish a self-validating system for laboratory workflows.

Chemical & Hazard Data Summary
PropertyValue / Description
Chemical Name trans-3-Methylsulfonylcyclobutylamine hydrochloride
CAS Number 1408075-97-7
Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
Physical State Solid (Hygroscopic Crystalline Powder)
GHS Hazard Codes H302, H315, H319, H335[1]

Hazard Identification & Mechanistic Causality

To handle this compound safely, researchers must understand the causality between its molecular structure, its physical state, and its physiological hazards according to its Safety Data Sheet[1]:

  • H302 (Harmful if swallowed): The functional groups (amine and sulfonyl) exhibit specific biological activities. Accidental ingestion leads to rapid dissolution in gastric acid, causing systemic toxicity.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The amine hydrochloride salt easily dissociates in the ambient moisture of the skin or eyes. This dissociation causes localized pH shifts and direct chemical irritation to mucous membranes[1].

  • H335 (May cause respiratory irritation): The compound presents as a fine, low-bulk-density powder that is highly prone to aerosolization. Inhalation of these micro-particulates leads to direct contact with the respiratory epithelium, triggering acute inflammatory responses[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix outlines the required equipment and the mechanistic rationale for each choice to prevent exposure.

Equipment CategoryRecommended SpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)The hydrochloride salt is water-soluble. Sweat or incidental moisture on the skin can dissolve the powder, facilitating dermal absorption. Nitrile provides a robust, non-porous barrier against both dry particulates and aqueous solutions[1].
Eye Protection Safety Goggles (with side shields)Due to the powder's low density, micro-particulates easily become airborne. Standard safety glasses lack peripheral seals, allowing dust to bypass lenses and react with eye moisture, causing severe irritation (H319)[1].
Respiratory N95/P100 Respirator (if outside hood)Inhalation deposits the amine hydrochloride directly onto the mucosal lining of the respiratory tract. The localized chemical reactivity causes acute respiratory irritation (H335)[1].
Body Protection 100% Cotton Lab CoatSynthetic fabrics generate static electricity, which attracts the fine powder, increasing cross-contamination risks. Cotton minimizes static buildup.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system. Follow these step-by-step methodologies to ensure safe handling.

Step 1: Pre-Operational Setup & Validation
  • Action: Turn on the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm)[1]. Clear the workspace of unnecessary clutter.

  • Self-Validation: Do not proceed if the flow monitor alarms. Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, visually confirming negative pressure.

Step 2: Equipment Preparation
  • Action: Use anti-static spatulas (e.g., grounded metal or static-dissipative plastic). If available, place a static-control ionizer in the hood.

  • Causality: The powder is prone to electrostatic fly. Reducing static prevents the material from jumping out of the weigh boat, ensuring accurate dosing and preventing environmental contamination.

Step 3: Transfer and Weighing
  • Action: Weigh the material in a deep-walled weigh boat or a closed system. Cap the source bottle immediately after dispensing.

  • Causality: Minimizes the exposure time of the hygroscopic hydrochloride salt to ambient laboratory humidity, preserving chemical integrity and reducing aerosolization risks.

Step 4: Post-Handling Decontamination
  • Action: Wipe down the balance and surrounding hood area with a damp, disposable cloth (water with mild detergent), followed by a dry wipe.

  • Self-Validation: Visually inspect the area under good lighting for any remaining crystalline sheen. Dispose of the wipes in the solid hazardous waste container.

HandlingWorkflow A 1. Pre-Operation Setup Verify Fume Hood B 2. Don PPE Nitrile, Goggles, Lab Coat A->B C 3. Material Transfer Anti-static Tools B->C D 4. Chemical Process Closed System C->D E 5. Decontamination Wet Wipe Surfaces D->E F 6. Safe Storage Desiccator / Locked Cabinet E->F

Caption: Operational workflow for the safe handling of trans-3-Methylsulfonylcyclobutylamine.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

Emergency Spill Protocol
  • Assessment and Containment: Identify if the spill is dry powder or dissolved in a solvent. Evacuate non-essential personnel from the immediate vicinity.

  • Neutralization and Collection (Solid Spill):

    • Action: Do NOT dry sweep. Lightly mist the spilled powder with water using a spray bottle to suppress dust formation, or cover with wet absorbent paper.

    • Causality: Dry sweeping provides mechanical energy that aerosolizes the fine particulates, exponentially increasing inhalation exposure risks. Dampening binds the particles via surface tension.

  • Neutralization and Collection (Liquid Spill):

    • Action: Surround and cover the spill with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Causality: Prevents the spread of the solution and absorbs the active pharmaceutical ingredient (API) into a manageable solid matrix.

  • Surface Decontamination:

    • Action: Wash the spill area thoroughly with soap and water.

    • Self-Validation: Check the pH of the final rinse water with indicator paper; it should be neutral (pH ~7), confirming the complete removal of the acidic hydrochloride salt.

Disposal Plan
  • Action: Collect all contaminated materials (wipes, gloves, absorbents) into a clearly labeled, sealable hazardous waste container.

  • Disposal Method: Route to a licensed hazardous waste facility for high-temperature incineration[1].

  • Causality: trans-3-Methylsulfonylcyclobutylamine contains nitrogen, sulfur, and chlorine (in the HCl salt). High-temperature incineration equipped with flue gas scrubbers is required to completely cleave the C-N, C-S, and C-Cl bonds while neutralizing the resulting NO_x, SO_x, and HCl gases, preventing environmental toxicity.

SpillResponse Detect Spill Detected Assess Assess State Detect->Assess Solid Solid Spill: Dampen to suppress dust Assess->Solid Liquid Liquid Spill: Apply inert absorbent Assess->Liquid Collect Collect in Hazardous Waste Bin Solid->Collect Liquid->Collect Wash Decontaminate Surface (Water & Detergent) Collect->Wash

Caption: Emergency spill response and decontamination pathway.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.